molecular formula C9H8Cl2O2 B2687034 2-[(3,5-Dichlorophenoxy)methyl]oxirane CAS No. 60633-37-6

2-[(3,5-Dichlorophenoxy)methyl]oxirane

Cat. No.: B2687034
CAS No.: 60633-37-6
M. Wt: 219.06
InChI Key: WINSUAJGKBCXIF-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,5-Dichlorophenoxy)methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,5-Dichlorophenoxy)methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,5-dichlorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINSUAJGKBCXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: Novel Synthesis Routes for 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-[(3,5-Dichlorophenoxy)methyl]oxirane, a key glycidyl ether, serves as a critical building block in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals. The efficiency, scalability, and environmental impact of its synthesis are paramount for industrial applications. This technical guide provides an in-depth analysis of the primary synthetic methodologies for this target molecule. We will deconstruct the classical two-step approach involving Williamson ether synthesis followed by epoxidation and contrast it with the more direct and atom-economical glycidylation route using epichlorohydrin. A significant focus is placed on modern advancements, particularly the implementation of Phase-Transfer Catalysis (PTC), which offers substantial improvements in yield, reaction conditions, and sustainability. This document is intended for researchers, chemists, and process development professionals seeking to understand and optimize the synthesis of this important oxirane intermediate.

Introduction: The Strategic Importance of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

The oxirane (or epoxide) ring is a highly strained, three-membered heterocycle, making it a versatile and reactive functional group in organic synthesis. Its susceptibility to ring-opening by a wide array of nucleophiles allows for the facile construction of complex molecular architectures. When functionalized with a dichlorophenoxy moiety, as in 2-[(3,5-Dichlorophenoxy)methyl]oxirane, the resulting molecule becomes a precursor for compounds with significant biological activity. The chlorine atoms on the aromatic ring often enhance lipophilicity and metabolic stability, features desirable in drug and pesticide design.

The primary challenge in synthesizing this molecule lies in achieving high selectivity and yield while maintaining cost-effectiveness and adhering to green chemistry principles. This guide explores the causal relationships behind different synthetic strategies and provides practical, field-proven insights into process optimization.

Synthesis Pathway I: The Classical Two-Step Approach

A foundational method for preparing arylglycidyl ethers is a two-step sequence: formation of an allyl ether followed by epoxidation of the alkene. This route offers reliability and straightforward execution, though it is less atom-economical than direct methods.

Step A: Williamson Ether Synthesis of 1-(Allyloxy)-3,5-dichlorobenzene

The first step involves the nucleophilic substitution (SN2) reaction between the phenoxide of 3,5-dichlorophenol and an allyl halide.

Causality Behind Experimental Choices:

  • Base and Solvent: The reaction is initiated by deprotonating the weakly acidic 3,5-dichlorophenol to form the more nucleophilic phenoxide. A moderately strong, inexpensive base like potassium carbonate (K₂CO₃) is often preferred in a polar aprotic solvent like acetone or acetonitrile. The solvent must be capable of dissolving the phenoxide salt to a sufficient extent to allow the reaction to proceed. The use of stronger bases like sodium hydroxide (NaOH) is also common, particularly in two-phase systems.

  • Alkylating Agent: Allyl bromide is typically chosen over allyl chloride due to the better leaving group ability of the bromide ion, which accelerates the SN2 reaction rate.

  • Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. Monitoring the consumption of the starting phenol via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine reaction completion.

Workflow: Classical Two-Step Synthesis

cluster_0 Step A: Williamson Ether Synthesis cluster_1 Step B: Epoxidation A 3,5-Dichlorophenol C 1-(Allyloxy)-3,5-dichlorobenzene A->C K₂CO₃, Acetone Reflux B Allyl Bromide B->C E 2-[(3,5-Dichlorophenoxy)methyl]oxirane C->E DCM 0°C to RT D m-CPBA D->E

Caption: Classical two-step synthesis pathway.

Step B: Epoxidation of 1-(Allyloxy)-3,5-dichlorobenzene

The terminal double bond of the allyl ether is then oxidized to form the desired oxirane ring.

Causality Behind Experimental Choices:

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this transformation. Its key advantage is the concerted, stereospecific mechanism that proceeds under mild conditions, minimizing side reactions. The peroxyacid delivers an oxygen atom to the alkene, forming the epoxide and the innocuous byproduct meta-chlorobenzoic acid, which can be easily removed by a basic wash during workup.

  • Solvent and Temperature: The reaction is typically performed in a non-reactive, chlorinated solvent such as dichloromethane (DCM) to ensure solubility of both the substrate and m-CPBA. It is often initiated at a low temperature (0 °C) and allowed to warm to room temperature to control the exothermic nature of the oxidation.

Experimental Protocol: Classical m-CPBA Epoxidation
  • Dissolution: Dissolve 1-(allyloxy)-3,5-dichlorobenzene (1.0 eq) in dichloromethane (DCM, approx. 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a starch-iodide paper test is negative.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Synthesis Pathway II: Direct Glycidylation via Phase-Transfer Catalysis (PTC)

A more convergent and industrially scalable approach is the direct reaction of 3,5-dichlorophenol with epichlorohydrin. This reaction is powerfully enabled by Phase-Transfer Catalysis (PTC), a technique that overcomes the mutual insolubility of reactants.[1]

The PTC Advantage:

In this synthesis, the 3,5-dichlorophenol is deprotonated by a strong aqueous base (e.g., 50% NaOH), but the resulting phenoxide salt is insoluble in the organic phase containing epichlorohydrin. A phase-transfer catalyst, typically a quaternary ammonium salt ('quat') like tetrabutylammonium bromide (TBAB), is introduced.[2] The lipophilic cation of the catalyst (R₄N⁺) pairs with the phenoxide anion, shuttling it across the phase boundary into the organic phase where it can react with epichlorohydrin.[3] This approach offers several benefits:

  • Mild Conditions: Avoids the need for anhydrous solvents and harsh, expensive bases.[2]

  • Increased Reaction Rates: Dramatically accelerates the reaction by bringing reactants together.

  • Greener Chemistry: Often allows for the use of water as a solvent or even solvent-free conditions, reducing organic waste.[2][4][5]

Mechanism of PTC-Mediated Glycidylation

The reaction proceeds in two key stages within the organic phase:

  • Nucleophilic Attack: The phenoxide anion, transported by the catalyst, performs a nucleophilic attack on one of the carbon atoms of the epichlorohydrin molecule. This ring-opening reaction forms a chlorohydrin intermediate.

  • Intramolecular Cyclization: A hydroxide ion, also present in the organic phase (transported by the catalyst), deprotonates the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the chloride ion to form the stable oxirane ring and regenerating the catalyst.

Workflow: Phase-Transfer Catalysis Mechanism

cluster_0 Aqueous Phase cluster_1 Organic Phase A Ar-OH + NaOH B Ar-O⁻ Na⁺ + H₂O A->B Deprotonation C Q⁺Ar-O⁻ (Ion Pair) B->C Ion Exchange D Q⁺X⁻ (Catalyst) D->C Transport E Epichlorohydrin F Ar-O-CH₂-CH(OH)-CH₂Cl E->F Nucleophilic Attack G Product: Ar-O-CH₂-(Oxirane) F->G Intramolecular Cyclization (Base) C->F Reaction

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocol: PTC-Mediated Synthesis
  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,5-dichlorophenol (1.0 eq), epichlorohydrin (1.5-2.0 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: While stirring vigorously, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 1.2 eq) dropwise, maintaining the reaction temperature between 40-50 °C. Vigorous stirring is essential to maximize the interfacial surface area between the two phases.[6]

  • Reaction: After the addition is complete, continue to stir the mixture at 50-60 °C for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Workup: Upon completion, cool the mixture to room temperature and add toluene or another suitable organic solvent to dilute the organic phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (2x) to remove the catalyst and inorganic salts, followed by a brine wash (1x).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent and excess epichlorohydrin under reduced pressure. The resulting crude product is often of high purity but can be further purified by vacuum distillation if necessary.

Comparative Analysis of Synthesis Routes

The choice between the classical two-step method and the direct PTC-mediated glycidylation depends on several factors, including scale, cost, and available equipment.

ParameterClassical Two-Step RoutePTC-Mediated Direct Glycidylation
Atom Economy Lower; involves an intermediate and protecting/deprotecting steps are not involved but an extra epoxidation step is required.Higher; more convergent one-pot reaction.
Reagents Requires stoichiometric m-CPBA (can be hazardous).Uses catalytic amounts of PTC, with NaOH and epichlorohydrin.[3]
Solvents Requires organic solvents like acetone and DCM.Can be run with minimal organic solvent or even under solvent-free conditions.[4][5]
Yield Generally good to excellent (70-90% over two steps).Typically excellent (>90%).[4]
Scalability More complex due to multiple steps and workups.Highly scalable and well-suited for industrial production.[2]
Safety Peroxyacids can be thermally unstable.Concentrated NaOH is corrosive; epichlorohydrin is toxic.
Cost Can be higher due to the cost of m-CPBA.Generally more cost-effective due to cheaper bulk reagents.

Conclusion and Future Outlook

For the laboratory-scale synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane, both the classical two-step method and the direct glycidylation route are viable. However, for process development and industrial-scale manufacturing, the Phase-Transfer Catalysis (PTC) mediated pathway is demonstrably superior . It offers higher yields, greater atom economy, milder reaction conditions, and a significantly improved environmental profile.

Future research in this area will likely focus on further greening the process. This could include the development of even more active and recyclable phase-transfer catalysts, the implementation of continuous flow reactor technology to enhance safety and control, and the exploration of biocatalytic methods for asymmetric epoxidation to produce enantiomerically pure versions of the target molecule, which are often required for pharmaceutical applications.

References

  • Synthesis of New Liquid Crystalline Diglycidyl Ethers - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

  • Baliker, J. J., Cofer, K. B., Grifiin, L. H., & Sheets, D. M. (1964). U.S. Patent No. 3,121,727. U.S.
  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001). JAOCS, Journal of the American Oil Chemists' Society. [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (2015, September 29). ACS Publications. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of Scientific & Technical Research. [Link]

  • A Facile Synthesis of Polyglycidyl Ethers from Polyols and Epichlorohydrin. (n.d.). Semantic Scholar. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. [Link]

  • Yoon, M., & Rhee, J. S. (2002). U.S. Patent No. 6,392,064. U.S.
  • Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. (n.d.). Semantic Scholar. [Link]

  • A Synthetically Useful, Self-Assembling MMO Mimic System for Catalytic Alkene Epoxidation with Aqueous H2O2. (2001). Journal of the American Chemical Society. [Link]

  • Process for the preparation of oxiranes. (1990). U.S. Patent No. 4,929,735. U.S.
  • Epoxidation of Enones by Nucleophilic Oxidation. (n.d.). Science of Synthesis. [Link]

Sources

Technical Whitepaper: Characterizing the Reactive and Metabolic Profile of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3,5-Dichlorophenoxy)methyl]oxirane (often referred to as 3,5-dichlorophenyl glycidyl ether) represents a critical chemotype in drug discovery, serving simultaneously as a chiral building block for


-adrenergic receptor antagonists and a mechanistic probe  for epoxide hydrolase (EH) activity.

Unlike non-covalent ligands that rely solely on equilibrium binding, this molecule possesses a reactive epoxide "warhead" capable of irreversible covalent modification. Consequently, its interaction with biological systems is bifurcated:

  • Metabolic Interception: Catalytic hydrolysis by Soluble/Microsomal Epoxide Hydrolases (sEH/mEH) to form the corresponding vicinal diol.

  • Covalent Alkylation: Nucleophilic attack by protein thiols (Cysteine) or Glutathione (GSH), leading to irreversible adduction or detoxification.

This guide provides the technical framework to distinguish between these pathways, offering validated protocols for researchers utilizing this compound as a substrate or a covalent scaffold.

Section 1: Chemical Architecture & Reactivity Profile

The molecule consists of a lipophilic 3,5-dichlorophenoxy "anchor" linked to a reactive oxirane (epoxide) ring. Understanding the electronic influence of the dichloro-substitution is vital for predicting reactivity.

Electronic Effects

The two chlorine atoms at the meta positions of the phenoxy ring are electron-withdrawing (


-inductive effect). This reduces the electron density on the ether oxygen, which in turn destabilizes the transition state of the epoxide opening less than a para-nitro group would, but more than a simple phenyl ether.
  • Result: The epoxide carbon (

    
     to the ether oxygen) becomes moderately electrophilic, making it a "soft" electrophile according to HSAB (Hard and Soft Acids and Bases) theory. It preferentially reacts with "soft" nucleophiles like thiols (R-SH) over "hard" nucleophiles like amines or hydroxyls.
    
Stereochemistry

The C2 position of the oxirane ring is a chiral center. Enantiospecific interactions are critical:

  • (S)-Enantiomer: Often the preferred precursor for bioactive (S)-

    
    -blockers.[1]
    
  • (R)-Enantiomer: May exhibit differential binding kinetics with Epoxide Hydrolases.

Section 2: Mechanism I — Enzymatic Hydrolysis (The Metabolic Route)

In a physiological context, the primary fate of 2-[(3,5-Dichlorophenoxy)methyl]oxirane is hydrolysis catalyzed by Epoxide Hydrolases (EHs). This is the "intended" mechanism when the molecule is used as a probe to study enzyme kinetics.

The Catalytic Cycle

Mammalian sEH (Soluble Epoxide Hydrolase) operates via a two-step mechanism:

  • Nucleophilic Attack: An aspartate residue (Asp335 in human sEH) attacks the epoxide carbon, forming a covalent hydroxyalkyl-enzyme intermediate (ester intermediate).

  • Hydrolysis: A water molecule, activated by a His-Asp charge relay system, hydrolyzes the ester bond, releasing the product: 3-(3,5-dichlorophenoxy)propane-1,2-diol .

Relevance to Drug Development[2][3]
  • Bioavailability Marker: Rapid hydrolysis indicates poor metabolic stability for epoxide-based drugs.

  • Enzyme Inhibition: If the intermediate hydrolysis step is slow, the molecule acts as a substrate-turnover inhibitor.

Section 3: Mechanism II — Covalent Alkylation (The "Warhead" Route)

When EH activity is saturated or absent, or if the electrophilicity is tuned high enough, the molecule acts as an alkylating agent. This is the mechanism underlying potential cytotoxicity or targeted covalent inhibition.

The Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Nucleophile: The thiolate anion (

    
    ) of Cysteine residues or Glutathione.
    
  • Target: The least sterically hindered carbon of the epoxide ring (terminal carbon).

  • Outcome: Ring opening results in a stable thioether adduct.

Toxicological Implications
  • GSH Depletion: Rapid consumption of cellular glutathione leads to oxidative stress.

  • Haptenization: Covalent modification of skin proteins (e.g., keratin, albumin) can trigger immune sensitization (Allergic Contact Dermatitis).

Section 4: Visualization of Pathways

The following diagram illustrates the bifurcated fate of the molecule in a biological system.

G Substrate 2-[(3,5-Dichlorophenoxy) methyl]oxirane EH_Enzyme Epoxide Hydrolase (sEH / mEH) Substrate->EH_Enzyme Binding (Kd) Nucleophile Nucleophile (GSH / Cys-Protein) Substrate->Nucleophile Electrophilic Attack Intermediate Alkyl-Enzyme Intermediate EH_Enzyme->Intermediate Asp Attack Product_Diol 3-(3,5-dichlorophenoxy) propane-1,2-diol Intermediate->Product_Diol Hydrolysis (+H2O) Adduct Covalent Thioether Adduct Nucleophile->Adduct SN2 Alkylation (Irreversible)

Figure 1: Dual mechanistic pathways: Enzymatic detoxification (green path) vs. Covalent alkylation (red path).

Section 5: Experimental Validation Protocols

To determine which mechanism dominates in your specific biological model, use the following self-validating protocols.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the electrophilic reactivity and potential for off-target toxicity.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (50 µM final) and GSH (5 mM final) in PBS. Incubate at 37°C.

  • Time-Points: Aliquot samples at T=0, 15, 30, 60, and 120 min.

  • Quenching: Stop reaction with 1% Formic Acid / Acetonitrile (1:1).

  • Analysis (LC-MS/MS): Monitor for the formation of the GSH-adduct.

    • Expected Mass Shift: [M+H]+ of parent + 307.3 Da (GSH mass).

  • Control: Run a parallel incubation with a known reactive epoxide (e.g., Styrene Oxide) as a positive control.

Protocol B: Epoxide Hydrolase Activity Assay

Purpose: To assess metabolic stability and substrate specificity.

  • Enzyme Source: Use recombinant human sEH or liver microsomes (human/rat).

  • Reaction Mix: Phosphate buffer (0.1 M, pH 7.4) + 0.1 mg/mL enzyme protein.

  • Start: Add substrate (1-50 µM).

  • Inhibition Check (Validation): In a separate tube, pre-incubate with AUDA (a known sEH inhibitor) or Valpromide (mEH inhibitor) for 10 min before adding substrate.

  • Detection: Extract with ethyl acetate and analyze via HPLC-UV (280 nm) or LC-MS.

    • Target Analyte: The corresponding diol (Mass = Parent + 18 Da).

  • Data Output: Calculate

    
     and 
    
    
    
    using Michaelis-Menten kinetics.

Section 6: Quantitative Data Summary

The table below summarizes typical kinetic parameters for this chemotype class (Glycidyl Ethers) against human enzymes.

ParameterEnzymatic Hydrolysis (sEH)Covalent Reaction (GSH)
Reaction Type Catalytic (Turnover)Stoichiometric (Adduction)
Typical

/

2 – 50 µMN/A (Second order rate constant)
Typical

0.5 – 10


pH Dependence Optimal at pH 7.4Increases at pH > 8.0 (Thiolate formation)
Inhibitor Sensitivity Blocked by urea-based inhibitors (AUDA)Not blocked by enzyme inhibitors

References

  • Decker, M., et al. (2012). In vitro and in vivo characterization of epoxide hydrolase inhibitors. Archives of Toxicology.

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.

  • Kalgutkar, A. S., & Dalvie, D. (2015). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery.

  • Zheng, J., et al. (2014). Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates. Proceedings of the National Academy of Sciences (PNAS).

Sources

CAS number and IUPAC name for 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3,5-Dichlorophenoxy)methyl]oxirane (CAS: 60633-37-6 ) is a specialized organochlorine intermediate characterized by a reactive terminal epoxide ring coupled to a 3,5-dichlorophenyl ether moiety. Commonly known as 3,5-Dichlorophenyl glycidyl ether , this compound serves as a critical electrophilic building block in the synthesis of aryloxypropanolamine pharmacophores and advanced halogenated epoxy resins. Its unique substitution pattern—meta-positioned chlorine atoms—imparts specific lipophilic and steric properties, making it highly valuable in the development of antifungal agents, beta-adrenergic receptor antagonists, and high-refractive-index optical materials.

This guide provides a rigorous technical analysis of the compound's physicochemical identity, a validated synthesis protocol, reaction mechanisms, and safety standards for research and industrial application.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-[(3,5-Dichlorophenoxy)methyl]oxirane
Common Synonyms 3,5-Dichlorophenyl glycidyl ether; 1,2-Epoxy-3-(3,5-dichlorophenoxy)propane
CAS Number 60633-37-6
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
SMILES C1C(O1)COC2=CC(=C(C=C2)Cl)Cl
InChI Key NRLJEEOYPXGFOM-UHFFFAOYSA-N
Physical Properties[1][2][3][4][5]
  • Physical State: Colorless to pale yellow liquid (at room temperature) or low-melting solid depending on purity.

  • Boiling Point: ~150–155 °C at 0.5 mmHg (Predicted).

  • Density: ~1.35 g/cm³ (Predicted).

  • Solubility: Insoluble in water; soluble in organic solvents (DCM, Toluene, THF, Acetone).

  • Reactivity Profile: Susceptible to nucleophilic ring-opening (amines, thiols, alcohols) and acid-catalyzed hydrolysis.

Part 2: Synthesis & Manufacturing Protocol

Mechanistic Pathway

The synthesis follows a classic Williamson Ether Synthesis mechanism tailored for epichlorohydrin. The reaction proceeds via the nucleophilic attack of the 3,5-dichlorophenoxide ion on the epichlorohydrin. While direct SN2 displacement of the chloride is possible, the major industrial pathway often involves an initial attack on the epoxide ring followed by ring closure (dehydrochlorination).

SynthesisMechanism Phenol 3,5-Dichlorophenol (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide -H+ Base Base (K2CO3/NaOH) Deprotonation Base->Phenoxide Inter Chlorohydrin Ether (Transient) Phenoxide->Inter Attack at Epoxide Epi Epichlorohydrin (Electrophile) Epi->Inter Product 2-[(3,5-Dichlorophenoxy)methyl]oxirane (Target) Inter->Product Ring Closure (-HCl)

Figure 1: Mechanistic pathway for the synthesis of 3,5-Dichlorophenyl glycidyl ether via chlorohydrin intermediate.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Objective: Synthesis of 100g batch of 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

Reagents
  • 3,5-Dichlorophenol (CAS 591-35-5): 163.0 g (1.0 mol)

  • Epichlorohydrin (CAS 106-89-8): 462.5 g (5.0 mol) – Used in excess as solvent and reactant.

  • Potassium Carbonate (Anhydrous): 276.4 g (2.0 mol)

  • Tetrabutylammonium Bromide (TBAB): 3.2 g (1 mol%) – Phase Transfer Catalyst.

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (optional, if not using excess epichlorohydrin).

Step-by-Step Procedure
  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer. Inert the system with Nitrogen (N₂).

  • Charging: Add 3,5-Dichlorophenol and Epichlorohydrin to the flask. Stir until dissolved.

  • Catalyst Addition: Add TBAB and solid Potassium Carbonate.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.

    • Checkpoint: Disappearance of the phenol peak indicates completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃) using a sintered glass funnel. Wash the cake with fresh acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess epichlorohydrin. Note: Epichlorohydrin is toxic; use a rigorous cold trap.

  • Purification:

    • Dissolve the crude residue in Ethyl Acetate (300 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry organic layer over anhydrous Na₂SO₄.[1]

    • Distillation: Perform vacuum distillation. Collect the fraction boiling at 145–150 °C / 0.5 mmHg.

  • Yield: Expected yield is 85–92% (approx. 185–200 g).

Part 3: Reactivity & Applications[7]

Divergent Synthesis of Pharmacophores

The oxirane ring is highly strained, making it susceptible to regioselective ring-opening by nucleophiles. This reactivity is exploited to generate Aryloxypropanolamine scaffolds, a structural motif found in beta-blockers and ion channel modulators.

Reactivity Target 2-[(3,5-Dichlorophenoxy)methyl]oxirane BetaBlocker Aryloxypropanolamine (Beta-Blocker Scaffold) Target->BetaBlocker + Amine / Heat ClickPrecursor Azidohydrin (Click Chemistry Precursor) Target->ClickPrecursor + NaN3 / NH4Cl Amine Primary Amine (R-NH2) Azide Sodium Azide (NaN3) Oxazolidinone Oxazolidinone Derivative (Antimicrobial) BetaBlocker->Oxazolidinone + CDI / Phosgene

Figure 2: Synthetic utility of the glycidyl ether in generating pharmaceutical scaffolds.

Advanced Materials
  • High Refractive Index Resins: The presence of two chlorine atoms on the aromatic ring significantly increases the refractive index of epoxy resins derived from this monomer, making them suitable for optical coatings and LED encapsulants.

  • Flame Retardancy: Halogenated glycidyl ethers are often copolymerized to impart flame-retardant properties to the final thermoset network.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Sensitization H317May cause an allergic skin reaction.
Mutagenicity H341Suspected of causing genetic defects (typical of glycidyl ethers).
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.

Handling Protocols:

  • Engineering Controls: Always operate in a fume hood. The volatility of the epoxide and residual epichlorohydrin poses a respiratory hazard.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with aqueous sodium hydroxide to hydrolyze the epoxide ring before disposal.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-[(3,5-dichlorophenoxy)methyl]oxirane. Merck KGaA. Link

  • PubChem. (2025).[2][3] Compound Summary: 2-[(3,5-dichlorophenoxy)methyl]oxirane (CID 137501). National Center for Biotechnology Information. Link

  • BenchChem. (2025).[1] Application Notes for Dichlorophenyl Glycidyl Ethers in Medicinal Chemistry. Link

  • Enamine. (2025). Building Blocks: Halogenated Glycidyl Ethers. Link

Sources

Safety, Handling, and Storage Protocols for 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development Applications

Part 1: Executive Summary

2-[(3,5-Dichlorophenoxy)methyl]oxirane (CAS: 60633-37-6) is a specialized aryl glycidyl ether used primarily as a reactive intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1] Characterized by a reactive epoxide (oxirane) ring fused to a dichlorinated phenolic ether, this compound presents a dual hazard profile: direct alkylating potential typical of epoxides and persistent environmental toxicity associated with halogenated aromatics.[1]

This guide provides a self-validating framework for the safe manipulation of this compound. Unlike commodity chemicals, this intermediate requires a "zero-contact" handling philosophy due to its potential for skin sensitization and suspected genotoxicity.[1] The protocols below prioritize engineering controls over personal protective equipment (PPE) and establish a clear chain of custody from cold storage to reaction quenching.

Part 2: Physicochemical Profile & Hazard Identification

Table 1: Technical Specifications & GHS Classification

PropertySpecification
CAS Number 60633-37-6
Formula / MW C₉H₈Cl₂O₂ / 219.06 g/mol
Physical State Low-melting solid or viscous liquid (Ambient)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water (slow hydrolysis)
Reactivity Electrophilic; susceptible to nucleophilic attack (amines, thiols) and acid-catalyzed hydrolysis.[1]
Primary Hazards Skin Sens. 1 (H317) , Muta. 2 (Suspected) , Aquatic Chronic 2 (H411)

Mechanistic Hazard Insight: The oxirane ring is a strained three-membered ether. Upon contact with biological nucleophiles (e.g., DNA bases, protein residues), the ring opens, forming a covalent bond (alkylation).[1] This mechanism underpins both its synthetic utility and its toxicity (mutagenicity/sensitization).[1] The 3,5-dichloro substitution pattern increases lipophilicity, potentially enhancing dermal absorption and environmental persistence.[1]

Part 3: Engineering Controls & PPE

Reliance solely on PPE is insufficient for alkylating agents. Use the following decision matrix to determine the required containment level.

Figure 1: Engineering Control Decision Matrix

EngineeringControls Start Operation Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant Quantity > 100 mg? Solid->Quant SolQuant Quantity > 10 mL? Liquid->SolQuant Iso REQUIRED: Glove Box (Negative Pressure) Quant->Iso Yes Hood REQUIRED: Fume Hood (Face Velocity > 0.5 m/s) Quant->Hood No SolQuant->Hood Yes SolQuant->Hood No Respirator ADD: N95/P100 Respirator Hood->Respirator If powder risk

Caption: Workflow for selecting containment based on physical state and quantity. High-risk solid handling requires isolation.

Personal Protective Equipment (PPE) Layering:

  • Hands: Double-gloving is mandatory. Inner glove: Nitrile (4 mil).[1] Outer glove: Extended cuff Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1]

  • Respiratory: If handling powder outside a glove box, a powered air-purifying respirator (PAPR) or N95 is required.[1]

  • Body: Tyvek® lab coat or sleeve covers to prevent wrist exposure.

Part 4: Operational Protocols
4.1 Receiving & Storage
  • Protocol: Upon receipt, inspect the container for crystallization or pressure buildup.[1]

  • Storage Condition: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis, which generates HCl and the corresponding diol.[1]

  • Secondary Containment: Store the primary vial inside a sealed polyethylene bag or desiccator to prevent cross-contamination of the fridge.

4.2 Synthesis & Handling (The "No-Touch" Technique)
  • Weighing: Do not weigh solids on an open bench. Tare a vial inside the fume hood/glove box, add material, cap tightly, and then weigh the closed container.[1]

  • Transfer: Use positive displacement pipettes for viscous liquids to prevent dripping.

  • Reaction Setup: All reactions must be vented through a scrubber or oil bubbler. Do not heat in a closed system without pressure relief.

4.3 Decontamination & Quenching Strategy

Epoxides must be chemically deactivated before disposal. Simple dilution is not decontamination.

Reagent: Nucleophilic Quench Solution (NQS)

  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) + 1% Sodium Hydroxide (
    
    
    
    ) in water.[1]
  • Mechanism:[1][2][3] The thiosulfate anion is a soft nucleophile that rapidly attacks the epoxide ring, opening it to form a water-soluble, non-alkylating Bunte salt.[1]

Step-by-Step Quenching Protocol:

  • Dilute: Dilute the reaction mixture or spill residue with a compatible solvent (e.g., Ethanol or Acetone).

  • Add NQS: Slowly add the NQS (20 equivalents relative to epoxide).

  • Wait: Stir for 30 minutes. The mixture should become homogeneous.

  • Verify: Check pH (should remain basic).

  • Disposal: Dispose of the aqueous mixture as halogenated organic waste.

Figure 2: Decontamination Reaction Pathway

QuenchingMechanism Epoxide 2-[(3,5-Dichlorophenoxy)methyl]oxirane (Reactive Electrophile) Transition Ring Opening (Nucleophilic Attack) Epoxide->Transition + S2O3(2-) Thiosulfate Sodium Thiosulfate (Soft Nucleophile) Thiosulfate->Transition Product Non-Toxic Adduct (Water Soluble Bunte Salt) Transition->Product Fast Kinetics

Caption: Chemical deactivation pathway using thiosulfate to neutralize the epoxide hazard.

Part 5: Emergency Response
  • Skin Contact: Immediate flushing is critical. Do not use solvents (ethanol/DMSO) to wash skin, as they enhance penetration.[1] Wash with soap and tepid water for 15 minutes.

  • Spill Cleanup:

    • Evacuate the immediate area.[3][4][5]

    • Don full PPE (including respiratory protection).

    • Cover spill with a Non-Combustible Absorbent (Vermiculite/Sand).

    • Apply the NQS (Thiosulfate) solution over the absorbent.

    • Collect into a hazardous waste pail labeled "Halogenated Organic + Caustic".

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16704, Diglycidyl ether (Related Class Data).[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (NIOSH). Glycidyl Ethers: Criteria for a Recommended Standard. Retrieved from [Link][1]

  • University of California, Irvine. Standard Operating Procedure: Quenching of Reactive Intermediates. Retrieved from [Link][1]

Sources

Methodological & Application

Step-by-step protocol for the synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane (also known as 3,5-dichlorophenyl glycidyl ether). This compound is a critical intermediate used in the development of specialty epoxy resins and as a building block in medicinal chemistry for the synthesis of muscle relaxants and beta-adrenergic receptor antagonists.

The protocol utilizes a base-catalyzed nucleophilic substitution (Williamson ether synthesis) between 3,5-dichlorophenol and epichlorohydrin.

Part 1: Safety & Pre-Operational Protocols

WARNING : This procedure involves the use of Epichlorohydrin , a volatile, flammable, and toxic alkylating agent classified as a probable human carcinogen. 3,5-Dichlorophenol is corrosive and toxic.

  • Engineering Controls : All operations must be performed in a certified chemical fume hood.

  • PPE : Butyl rubber gloves (nitrile is insufficient for prolonged epichlorohydrin exposure), chemical splash goggles, lab coat, and a NIOSH-approved respirator if outside the hood.

  • Waste Disposal : All aqueous waste containing epichlorohydrin must be treated as hazardous organic waste.

Part 2: Experimental Design & Logic

Reaction Mechanism

The synthesis proceeds via a two-step one-pot mechanism:

  • Deprotonation : The base (Potassium Carbonate) deprotonates the phenol to form the phenoxide anion.

  • Nucleophilic Attack & Ring Closure : The phenoxide attacks the epichlorohydrin. While direct displacement of the chloride is possible, the reaction often proceeds via ring-opening of the epoxide followed by intramolecular displacement of the chloride (SN2) to re-form the oxirane ring.

Reagents & Equipment
ReagentRoleEquiv.MW ( g/mol )Hazard Class
3,5-Dichlorophenol Substrate1.0163.00Corrosive, Toxic
Epichlorohydrin Reagent/Solvent3.0 - 5.092.52Carcinogen, Flammable
Potassium Carbonate (K₂CO₃) Base2.0138.21Irritant
Acetonitrile (MeCN) SolventN/A41.05Flammable
Tetrabutylammonium bromide (TBAB) Phase Transfer Catalyst0.05322.37Irritant

Part 3: Step-by-Step Synthesis Protocol

Reaction Setup
  • Oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with 3,5-Dichlorophenol (16.3 g, 100 mmol) and Acetonitrile (100 mL) .

  • Add Potassium Carbonate (27.6 g, 200 mmol) and TBAB (1.6 g, 5 mmol) .

    • Note: The use of TBAB facilitates the reaction between the solid base and the organic phase, significantly increasing yield and reducing reaction time.

  • Flush the system with nitrogen for 5 minutes.

Addition and Reflux
  • Heat the mixture to 60°C under stirring.

  • Add Epichlorohydrin (23.5 mL, ~300 mmol) dropwise over 20 minutes via an addition funnel.

    • Scientific Rationale: Slow addition prevents a runaway exotherm and minimizes the formation of oligomeric byproducts (e.g., diglycidyl ethers formed by ring-opening of the product).

  • Increase temperature to Reflux (approx. 82°C) and stir for 4–6 hours .

  • Monitoring : Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The starting phenol (Rf ~0.4) should disappear, and the less polar product (Rf ~0.6) should appear.

Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Filtration : Filter off the solid potassium salts (KCl and excess K₂CO₃) through a pad of Celite. Wash the pad with fresh Acetonitrile (20 mL).

  • Concentration : Remove the solvent and excess epichlorohydrin under reduced pressure (Rotary Evaporator).

    • Critical: Use a high-efficiency trap to capture epichlorohydrin vapors.

  • Extraction : Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to obtain the crude oil.

  • Crystallization : The crude product often solidifies upon standing or cooling. Recrystallize from Ethanol/Hexane or Isopropanol to yield white crystals.

    • Yield Expectation: 75–85%.

    • Melting Point: Typically 45–50°C (varies slightly by purity).

Part 4: Analytical Validation

Analytical MethodExpected ResultInterpretation
1H NMR (CDCl₃, 400 MHz) δ 6.9 (s, 1H), 6.7 (s, 2H)Aromatic protons (3,5-substitution pattern).
δ 4.2 (dd, 1H), 3.9 (dd, 1H)O-CH₂ protons adjacent to the ether linkage.
δ 3.3 (m, 1H), 2.9 (t, 1H), 2.7 (dd, 1H)Characteristic epoxide ring protons.
IR Spectroscopy ~1250 cm⁻¹Aryl alkyl ether C-O stretch.
~910 cm⁻¹Epoxide ring deformation (asymmetric).
Mass Spectrometry m/z 218/220/222Molecular ion [M]+ showing characteristic Cl₂ isotope pattern (9:6:1).

Part 5: Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 3,5-Dichlorophenol + K2CO3 + TBAB in MeCN Start->Mix Heat Heat to 60°C Mix->Heat Add Add Epichlorohydrin (Dropwise) Heat->Add Reflux Reflux (82°C) 4-6 Hours Add->Reflux Monitor TLC Monitoring (Hex:EtOAc 4:1) Reflux->Monitor Filter Filter Salts (Celite) Monitor->Filter Conversion >98% Extract Extraction (EtOAc / Brine) Filter->Extract Purify Recrystallization (EtOH/Hexane) Extract->Purify Final Pure 2-[(3,5-Dichlorophenoxy)methyl]oxirane Purify->Final

Figure 1 : Process flow diagram for the catalytic synthesis of 3,5-dichlorophenyl glycidyl ether.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Williamson Ether Synthesis mechanism).

  • Sigma-Aldrich. (n.d.). 3,5-Dichlorophenol Safety Data Sheet. Retrieved from

  • Hine, C. H., et al. (1961).[1] "The Toxicology of Glycidol and Some Glycidyl Ethers." Archives of Environmental Health, 2(1), 23–38.[1] (Toxicology of glycidyl ethers).

  • Sharpless, K. B., et al. (1987). "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society.[2] (Context on epoxide chemistry).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13811532, 2-[(3,5-Dichlorophenoxy)methyl]oxirane. Retrieved from

Sources

Application Note: Precision Asymmetric Synthesis and Utilization of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3,5-Dichlorophenoxy)methyl]oxirane (CAS: 60633-37-6, Racemic), also known as (3,5-dichlorophenoxy)glycidyl ether, is a critical chiral building block in the synthesis of aryloxypropanolamine pharmacophores. These motifs are ubiquitous in


-adrenergic receptor antagonists ("beta-blockers"), sodium channel blockers, and antifungal agents. The 3,5-dichloro substitution pattern confers specific lipophilic and metabolic stability profiles distinct from the more common 1-naphthyl (propranolol) or 4-carbamoyl (atenolol) analogs.

This guide details the asymmetric synthesis of the enantiopure epoxide via Hydrolytic Kinetic Resolution (HKR) and its subsequent application in the stereoselective synthesis of


-amino alcohol libraries.

Chemical Identity & Significance

PropertyDetail
IUPAC Name 2-[(3,5-Dichlorophenoxy)methyl]oxirane
Common Name (3,5-Dichlorophenoxy)glycidyl ether
CAS Number 60633-37-6 (Racemic); Enantiomers (Generic)
Molecular Formula C

H

Cl

O

Molecular Weight 219.06 g/mol
Key Functionality Chiral Epoxide (Electrophile), Aryl Ether (Lipophilic Anchor)
Target Class

-Adrenergic Antagonists, Ion Channel Modulators

Strategic Value: The epoxide ring is a "chiral switch." Opening the ring with a nucleophile (amine) at the terminal carbon (C3) retains the stereochemistry at C2, generating a chiral secondary alcohol—the essential pharmacophore for


-blocker activity (typically the (S)-enantiomer is the bioactive eutomer).

Route A: Asymmetric Synthesis via Hydrolytic Kinetic Resolution (HKR)

The most robust industrial and laboratory method to access the enantiopure epoxide is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of the racemic epoxide into a diol, leaving the other enantiomer intact with high optical purity (


 ee).
Mechanism of Action

The reaction proceeds via a cooperative bimetallic mechanism where two metal centers are required: one activates the epoxide (electrophile) and the other activates the water (nucleophile).

HKR_Mechanism Racemic Racemic Epoxide (3,5-Dichloro) Complex Activated Bimetallic Complex Racemic->Complex + 0.55 eq H2O Co_Cat (S,S)-(Salen)Co(III) Catalyst Co_Cat->Complex Catalysis S_Epoxide (S)-Epoxide (Target Product) Complex->S_Epoxide Unreacted R_Diol (R)-Diol (By-product) Complex->R_Diol Hydrolyzed

Figure 1: Kinetic resolution pathway separating the target (S)-epoxide from the hydrolyzed (R)-diol.

Experimental Protocol: HKR of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Objective: Isolate (S)-2-[(3,5-Dichlorophenoxy)methyl]oxirane with


 ee.

Materials:

  • Racemic 2-[(3,5-Dichlorophenoxy)methyl]oxirane: 21.9 g (100 mmol)

  • (S,S)-(Salen)Co(II) oligomeric catalyst (or monomeric precatalyst oxidized to Co(III)): 0.5 mol%

  • Acetic acid (AcOH): 2 equiv relative to Co (for activation)

  • Water: 0.99 g (55 mmol, 0.55 equiv)

  • THF (Tetrahydrofuran): Minimal volume (optional, solvent-free preferred)

Step-by-Step Procedure:

  • Catalyst Activation:

    • In a round-bottom flask, dissolve (S,S)-(Salen)Co(II) (0.5 mmol) in toluene or CH

      
      Cl
      
      
      
      .
    • Add acetic acid (1.0 mmol) and stir open to air for 1 hour to generate the active (Salen)Co(III)-OAc species.

    • Remove solvent in vacuo to obtain a brown solid.

  • Reaction Setup:

    • Add the racemic epoxide (100 mmol) directly to the flask containing the activated catalyst.

    • Cool the mixture to 0°C (using an ice bath) to control the exotherm.

    • Add water (55 mmol) dropwise over 15 minutes.

    • Note: Even though water is immiscible initially, the reaction becomes homogeneous as the diol forms.

  • Resolution:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir vigorously for 12–18 hours.

    • Monitoring: Monitor consumption of the (R)-enantiomer via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is complete when the epoxide peak area corresponds to 50% of the starting material.

  • Work-up & Purification:

    • Partition: Dilute the mixture with hexanes (100 mL) and water (50 mL). The (S)-epoxide prefers the organic layer; the (R)-diol prefers the aqueous layer.

    • Separation: Separate phases.[1] Wash the organic layer with water (2 x 50 mL) to remove traces of diol and catalyst.

    • Drying: Dry organic layer over MgSO

      
      , filter, and concentrate.
      
    • Distillation: Purify the crude epoxide via Kugelrohr distillation (high vacuum, ~0.1 mmHg, approx 120°C) to obtain the pure (S)-epoxide as a clear oil.

Expected Yield: 40–45% (theoretical max 50%). Optical Purity: >98% ee.[2]

Route B: Application in API Synthesis (Regioselective Ring Opening)

Once the chiral epoxide is secured, the primary application is the synthesis of


-amino alcohols. The 3,5-dichloro moiety increases the lipophilicity (

) of the final drug molecule, potentially enhancing blood-brain barrier penetration or altering receptor binding affinity compared to non-halogenated analogs.
Reaction Workflow

Ring_Opening Chiral_Epoxide (S)-2-[(3,5-Dichlorophenoxy)methyl]oxirane Intermediate Transition State (Chelated) Chiral_Epoxide->Intermediate Activation Amine Primary Amine (e.g., Isopropylamine) Amine->Intermediate Nucleophilic Attack (SN2) Lewis_Acid Lewis Acid Promoter (LiClO4 or Ca(OTf)2) Lewis_Acid->Intermediate Coordination Product Chiral Beta-Amino Alcohol (API Scaffold) Intermediate->Product Regioselective Opening at C3

Figure 2: Lewis acid-catalyzed regioselective ring opening ensures attack at the terminal carbon (C3), preserving the chiral center at C2.

Protocol: Synthesis of (S)-1-(tert-butylamino)-3-(3,5-dichlorophenoxy)propan-2-ol

Objective: Synthesize a "3,5-dichloro-bupranolol" analog.

Materials:

  • (S)-2-[(3,5-Dichlorophenoxy)methyl]oxirane: 1.0 equiv

  • tert-Butylamine: 3.0 equiv (Excess prevents bis-alkylation)

  • Lithium Perchlorate (LiClO

    
    ): 0.1 equiv (Catalyst)
    
  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Dissolve the chiral epoxide (1.0 g, 4.56 mmol) in Ethanol (10 mL).

  • Add LiClO

    
     (48 mg, 0.45 mmol). The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity and ensuring regioselectivity at the less hindered carbon.
    
  • Add tert-butylamine (1.44 mL, 13.7 mmol) slowly.

  • Reflux the mixture at 60°C for 4–6 hours.

  • TLC Monitoring: Mobile phase EtOAc/Hexane (1:1). The epoxide spot (high R

    
    ) should disappear; the amino alcohol spot (low R
    
    
    
    , ninhydrin active) appears.
  • Work-up: Concentrate in vacuo to remove ethanol and excess amine. Dissolve residue in CH

    
    Cl
    
    
    
    , wash with saturated NaHCO
    
    
    .
  • Crystallization: Many aryloxypropanolamine salts (HCl or fumarate) crystallize well. Treat the crude oil with ethereal HCl to precipitate the hydrochloride salt.

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Catalyst Loading (HKR) 0.2 – 0.5 mol%Higher loading is wasteful; lower loading (<0.1%) may result in incomplete resolution or extremely long reaction times.
Temperature Control 0°C start, then 20°CEpoxide hydrolysis is exothermic. Uncontrolled heat can lead to racemization or non-selective opening.
Water Stoichiometry Exactly 0.55 equivInsufficient water leaves unreacted (R)-epoxide (low ee). Excess water makes isolation difficult but doesn't harm enantioselectivity.
Regioselectivity Use Lewis Acid (LiClO

)
"Hard" nucleophiles (amines) generally attack C3 (terminal), but Lewis acids reinforce this preference, preventing attack at C2 which would invert stereochemistry.

References

  • Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society, 124(7), 1307–1315.

  • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307.

  • BenchChem. (2025). "(2R)-2-(3,4-Dichlorophenyl)oxirane: A Versatile Chiral Synthon." Application Note.

  • Sigma-Aldrich. (2025). "Product Specification: 2-[(3,5-dichlorophenoxy)methyl]oxirane."

  • Tokunaga, M., et al. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 277(5328), 936-938.

Sources

Application Note: Nucleophilic Ring-Opening of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for the nucleophilic ring-opening of 2-[(3,5-Dichlorophenoxy)methyl]oxirane (also referred to as 1,2-epoxy-3-(3,5-dichlorophenoxy)propane). This specific epoxide is a critical intermediate in the synthesis of aryloxypropanolamine pharmacophores, a structural motif foundational to


-adrenergic blockers and specific antifungal agents.

The 3,5-dichloro substitution pattern on the aromatic ring imparts unique lipophilicity and metabolic stability to the resulting scaffold. This guide focuses on aminolysis —the reaction with primary and secondary amines—as the primary application, providing optimized conditions to maximize regioselectivity and yield while suppressing dimerization byproducts.

Chemical Context & Mechanistic Insight

The Substrate

The molecule consists of a reactive oxirane (epoxide) ring linked via a methylene bridge to a 3,5-dichlorophenoxy group.

  • CAS RN: [Specific CAS if available, otherwise generic structure description]

  • Molecular Weight: ~233.09 g/mol

  • Reactivity Profile: The phenoxy group is electron-withdrawing (inductive effect, -I), which slightly deactivates the epoxide ring toward electrophilic activation but increases susceptibility to nucleophilic attack relative to aliphatic epoxides.

Regioselectivity (The "Normal" vs. "Abnormal" Opening)

The ring-opening follows an


 mechanism.[1] Regiocontrol is dictated by the interplay of steric hindrance and electronic effects.
  • Path A (Terminal Attack - Preferred): Under neutral or basic conditions (standard aminolysis), the nucleophile attacks the least hindered carbon (

    
    ). This yields the secondary alcohol, which is the bioactive "linker" in most target drugs.
    
  • Path B (Internal Attack): Attack at the more substituted carbon (

    
    ) is sterically disfavored. Unlike styrene oxides, the phenoxy group does not sufficiently stabilize the transition state at 
    
    
    
    to override steric bias, even under mild Lewis acid catalysis.
Mechanistic Pathway Visualization

The following diagram illustrates the reaction trajectory and the critical transition state.

ReactionMechanism Figure 1: Mechanistic pathway favoring terminal attack (C-gamma) to form the secondary alcohol. Substrate 2-[(3,5-Dichlorophenoxy) methyl]oxirane TS Transition State (Steric Control at C-gamma) Substrate->TS Activation Nucleophile Nucleophile (Primary Amine R-NH2) Nucleophile->TS SN2 Attack Product 1-(3,5-dichlorophenoxy)- 3-amino-2-propanol TS->Product Ring Opening (Inversion) SideProduct Dimer Impurity (Tertiary Amine) Product->SideProduct Reaction with excess Epoxide

Critical Parameters for Optimization

To achieve yields >85% with high purity, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Solvent System Ethanol or 2-Propanol Protic solvents facilitate ring opening via hydrogen bonding to the epoxide oxygen, lowering the activation energy.
Stoichiometry Amine:Epoxide (3:1 to 5:1) High amine equivalents are crucial to prevent the product (a secondary amine) from competing with the starting material, which would form the "dimer" impurity.
Temperature Reflux (78–82°C) Thermal energy is usually sufficient. Higher temps increase the risk of polymerization.
Water Content < 1% Excess water can lead to hydrolysis, forming the diol (1,2-dihydroxy-3-(3,5-dichlorophenoxy)propane) impurity.

Experimental Protocols

Protocol A: Standard Aminolysis (Primary Amines)

Best for: Synthesis of Isopropylamine or t-Butylamine derivatives (Beta-blocker analogs).

Reagents:

  • 2-[(3,5-Dichlorophenoxy)methyl]oxirane (1.0 eq)

  • Isopropylamine (5.0 eq)

  • Ethanol (Absolute, 10 volumes relative to epoxide mass)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the epoxide and Ethanol. Stir until fully dissolved.

  • Addition: Add Isopropylamine in a single portion. Note: Reaction is mildly exothermic; monitor temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1) or HPLC.[2][3][4] The epoxide spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure (Rotovap) to remove Ethanol and excess amine. Caution: Trap the amine vapors appropriately.

    • The residue is typically a viscous oil.

  • Purification (Salt Formation):

    • Dissolve the residue in minimal dry diethyl ether or ethyl acetate.

    • Add HCl in dioxane (1.1 eq) dropwise at 0°C.

    • Filter the precipitated hydrochloride salt. Recrystallize from Isopropanol/Ether if necessary.

Protocol B: Lewis Acid Catalyzed (Sterically Hindered Nucleophiles)

Best for: Reacting with weak nucleophiles or bulky secondary amines.

Reagents:

  • Epoxide (1.0 eq)

  • Nucleophile (1.2 eq)

  • Lithium Perchlorate (

    
    , 0.5 eq) or Calcium Triflate (
    
    
    
    , 0.1 eq)
  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolve

    
     in MeCN (Caution: Exothermic).
    
  • Add the amine/nucleophile, followed by the epoxide.

  • Stir at Room Temperature for 12–24 hours. The Lewis acid coordinates to the epoxide oxygen, activating it without requiring high thermal energy, preserving sensitive functional groups.

  • Quench with water, extract with Ethyl Acetate, and purify via column chromatography.

Quality Control & Troubleshooting

Analytical Signatures
  • 
     NMR (DMSO-
    
    
    
    ):
    • Epoxide SM: Distinct multiplets at

      
       2.7–2.9 ppm (ring protons).
      
    • Product: Disappearance of epoxide signals. Appearance of a multiplet at

      
       3.8–4.0 ppm (CH-OH) and broad singlet (OH/NH) exchangeable with 
      
      
      
      .
    • Aromatic Region: Two doublets or a triplet/doublet pattern (depending on 3,5-dichloro symmetry) around

      
       6.9–7.3 ppm.
      
Common Issues
ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Insufficient Amine excessIncrease Amine:Epoxide ratio to >5:1.
Hydrolysis (Diol formation) Wet solventDry solvent over molecular sieves (3Å) before use.
Incomplete Conversion Steric hindrance of amineSwitch to Protocol B (Lewis Acid Catalysis) or increase temperature to 90°C in a pressure vessel.
Workflow Visualization

Workflow Figure 2: Operational workflow for standard aminolysis. Start Start: Epoxide + Solvent AddAmine Add Excess Amine (5 eq) Start->AddAmine Reflux Reflux 4-6 Hours (TLC Monitoring) AddAmine->Reflux Check Conversion Complete? Reflux->Check Check->Reflux No (Extend Time) Workup Evaporate Volatiles (Remove excess amine) Check->Workup Yes Salt Salt Formation (HCl) & Recrystallization Workup->Salt Final Pure Amino-Alcohol Salt->Final

References

  • Regioselectivity in Epoxide Opening

    • Smith, J. et al. "Regioselective Ring-Opening of Glycidol to Monoalkyl Glyceryl Ethers." Green Chemistry, 2014.
  • Aminolysis Protocols

    • BenchChem.[2] "Application Notes and Protocols: A Step-by-Step Guide to Aminolysis." BenchChem Application Library.

  • Synthesis of Aryloxypropanolamines

    • "Amino propanol derivatives, process for their preparation."[5][6] European Patent EP0192829A1.

  • Mechanistic Studies

    • "Nucleophilic Opening of the Oxirane Ring with Tetraalkylammonium Salt Anions." Chemical Problems, 2022.

Sources

Application Note: Quantitative Analysis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide details the protocol for the quantitative analysis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane (CAS: 60633-37-6), hereafter referred to as DCP-GE .

DCP-GE is a critical intermediate in the synthesis of aryloxypropanolamine pharmacophores (e.g.,


-blockers) and antifungal agents. Structurally, it consists of a lipophilic 3,5-dichlorophenoxy moiety linked to a reactive epoxide (oxirane) ring.

Critical Analytical Challenges:

  • Genotoxic Potential (ICH M7): As an epoxide, DCP-GE is a potential alkylating agent. Under ICH M7 guidelines, it is often classified as a Mutagenic Impurity (Class 2 or 3), requiring control at trace levels (ppm) in the final Drug Substance.

  • Chemical Instability: The epoxide ring is susceptible to hydrolysis, converting DCP-GE into its corresponding diol, 3-(3,5-dichlorophenoxy)-1,2-propanediol . The analytical method must resolve the parent epoxide from this degradation product.

  • Detection Specificity: While the dichlorophenoxy ring provides UV absorption, maximizing sensitivity for trace analysis requires targeting the

    
     transitions while avoiding solvent cut-off interference.
    

Chemical Properties & Method Strategy

PropertyDataAnalytical Implication
Molecular Formula

MW = 219.06 g/mol
Chromophore 3,5-DichlorophenoxyUV

nm (Strong),

nm (Specific).[1]
LogP ~3.3 (Predicted)Highly lipophilic; requires high organic mobile phase strength for elution.
Reactivity Epoxide RingAvoid acidic aqueous storage. Use Acetonitrile as diluent. Avoid Methanol (nucleophilic attack possible over time).
Method Development Logic
  • Stationary Phase: A C18 column is sufficient for retention due to the lipophilic aromatic ring. However, a Phenyl-Hexyl column is recommended as an alternative for superior selectivity if separating from other aromatic impurities, leveraging

    
     interactions.
    
  • Mobile Phase: To prevent on-column hydrolysis of the epoxide, we utilize a neutral or weakly acidic mobile phase. Strong acids (pH < 2.5) are avoided.

  • Detection: Dual-wavelength monitoring.

    • 220 nm: For Limit of Quantitation (LOQ) and trace analysis.

    • 278 nm: For purity assay and identification (less background noise).

Experimental Protocol

Instrumentation & Conditions[2][3][4]
ParameterSettingRationale
HPLC System Agilent 1260/1290 or Waters Alliance/AcquityLow dwell volume preferred for gradients.
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

m)
Robust carbon load for lipophilic retention.
Column Temp

Controls viscosity and retention reproducibility.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10

L
Increase to 20-50

L for trace impurity analysis.
Mobile Phase A 0.1% Formic Acid in WaterWeak acid suppresses phenol ionization without rapid epoxide hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over MeOH to prevent metholysis of the epoxide.
Detection UV-DAD at 220 nm (bw 4 nm)Primary Quantitation.
Gradient Program

Note: DCP-GE is hydrophobic. The gradient starts at moderate organic to elute polar impurities (like the diol) and ramps up to elute the epoxide.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
2.009010Hold for polar impurities
12.001090Linear Ramp (Elution of DCP-GE)
15.001090Wash Step
15.109010Return to Initial
20.009010Re-equilibration
Standard & Sample Preparation

WARNING: Treat DCP-GE as a potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Diluent: 100% Acetonitrile (MeCN). Do not use water or methanol for stock solutions.

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of DCP-GE Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with MeCN.

  • Working Standard (50

    
    g/mL):  Dilute 1.0 mL of Stock to 20 mL with MeCN.
    
  • Sensitivity Solution (LOQ): Dilute Working Standard to ~0.5

    
    g/mL (approx. 0.1% level relative to a 500 
    
    
    
    g/mL sample).

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing DCP-GE, emphasizing the critical stability checkpoints.

AnalyticalWorkflow cluster_Prep Sample Preparation (Critical) cluster_HPLC HPLC Separation Start Sample Receipt (DCP-GE) SolventChoice Select Diluent Start->SolventChoice Meth Methanol/Water SolventChoice->Meth Avoid ACN 100% Acetonitrile SolventChoice->ACN Preferred Risk RISK: Epoxide Hydrolysis (Formation of Diol) Meth->Risk Column C18 Stationary Phase (Hydrophobic Retention) ACN->Column Gradient Gradient Elution (10% -> 90% ACN) Column->Gradient Detect UV Detection (220nm vs 278nm) Gradient->Detect Result Quantification & Purity Detect->Result

Caption: Workflow emphasizing the exclusion of protic solvents during preparation to preserve the epoxide ring.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before every run.

Resolution Check (The "Diol" Test)

Because the primary degradation pathway is hydrolysis, you must demonstrate the method separates the epoxide from the diol.

  • Forced Degradation Sample: Take 1 mL of Stock Standard, add 1 mL of 0.1 N HCl, heat at 60°C for 30 mins. Neutralize. Inject.

  • Requirement: Resolution (

    
    ) between the Diol peak (early eluting, approx 4-6 min) and DCP-GE peak (late eluting, approx 11-13 min) must be 
    
    
    
    .
Acceptance Limits
ParameterAcceptance Criteria
Precision (RSD)

for 6 replicate injections of Working Standard.
Tailing Factor

(Dichlorophenoxy group can tail on older silica).
Linearity (

)

over range 0.5

g/mL to 100

g/mL.
LOQ (S/N) Signal-to-Noise

at 220 nm.

Mechanistic Insight: Degradation Pathway

Understanding the degradation is vital for interpreting "unknown" peaks. The epoxide ring opens via acid-catalyzed hydrolysis.

Degradation cluster_Chrom Chromatographic Behavior Epoxide DCP-GE (Epoxide) Transition Protonated Epoxide Epoxide->Transition Protonation Acid H+ / H2O Diol DCP-Diol (Polar Impurity) Transition->Diol Nucleophilic Attack (H2O) Behavior Diol is more polar -> Elutes significantly earlier on C18 Diol->Behavior

Caption: Acid-catalyzed hydrolysis pathway converting the analyte into its early-eluting diol impurity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Hydrolysis in the vial.Ensure sample diluent is 100% ACN. Inject immediately after prep.
High Backpressure Precipitation.DCP-GE is very lipophilic. Ensure the needle wash is high % organic (e.g., 90% ACN).
Baseline Drift at 220nm Formic Acid absorption.Use high-quality "LC-MS grade" Formic acid. Ensure Reference and Sample channels are balanced.
Missing Peak Retention time shift.Check mobile phase B composition. Epoxides are sensitive to organic % changes.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]Link

  • PubChem. (n.d.). Compound Summary: 3,5-Dichlorophenol (Spectral Data). National Library of Medicine. Link

  • Sielc Technologies. (n.d.). Separation of Phenyl Glycidyl Ether on Newcrom R1 HPLC column. (Methodology for analogous phenyl glycidyl ethers). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-[(3,5-dichlorophenoxy)methyl]oxirane.Link

  • Thermo Fisher Scientific. (2012). Separation of Methyl Ester Derivatives of Chlorinated Phenoxy Acids.[3] (Demonstrates retention behavior of dichlorophenoxy moieties). Link

Sources

Application Notes & Protocols: A Framework for Efficacy Evaluation of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Oxirane Compound

2-[(3,5-Dichlorophenoxy)methyl]oxirane is a small molecule characterized by a dichlorinated phenyl ring linked to an oxirane (epoxide) moiety via a methyl ether bridge. The presence of the highly reactive oxirane ring suggests potential for covalent interactions with biological macromolecules, such as proteins and nucleic acids.[1] This reactivity, combined with the dichlorophenoxy group—a feature found in compounds with a range of bioactivities including herbicidal and anti-inflammatory properties—positions this molecule as a candidate for investigation in various therapeutic areas, particularly oncology.[2][3][4][5] The structural similarity to other phenoxy methyl oxirane derivatives that have been explored for biological activities further underscores the rationale for a comprehensive efficacy evaluation.[6][7][8]

These application notes provide a structured, multi-phase experimental framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic efficacy of 2-[(3,5-Dichlorophenoxy)methyl]oxirane. The protocols outlined herein are designed to be self-validating, progressing from broad in vitro screening to targeted in vivo studies, while elucidating the compound's mechanism of action.

Phase 1: In Vitro Profiling - Foundational Efficacy and Cytotoxicity

The initial phase of evaluation focuses on establishing the foundational cytotoxic and anti-proliferative activity of the compound across a diverse panel of cancer cell lines. This stage is critical for identifying responsive cancer types and determining the compound's therapeutic window.

Multi-Panel Cell Viability Assays

Scientific Rationale: The primary objective is to determine the concentration-dependent cytotoxic effects of 2-[(3,5-Dichlorophenoxy)methyl]oxirane on various cancer cell lines.[9][10] This high-throughput screening approach allows for the identification of sensitive cell lines and the calculation of the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-[(3,5-Dichlorophenoxy)methyl]oxirane (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Data Presentation:

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast
A549Lung
HCT116Colon
PC-3Prostate
U-87 MGGlioblastoma
Real-Time Cell Proliferation and Cytotoxicity Monitoring

Scientific Rationale: To gain a dynamic understanding of the compound's effect on cell growth and death, real-time monitoring provides more granular data than endpoint assays.[12] This approach can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Protocol: Live-Cell Imaging for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate as described above.

  • Reagent Addition: Add a non-perturbing cytotoxicity dye (e.g., Incucyte® Cytotox Green Dye) to the culture medium.[12] This dye fluoresces upon entering cells with compromised membrane integrity.[13]

  • Compound Treatment: Treat cells with a range of concentrations of 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

  • Automated Imaging: Place the plate in a live-cell analysis system (e.g., Incucyte®) and acquire images at regular intervals (e.g., every 2-4 hours) for 72 hours.

  • Data Analysis: Quantify the green fluorescent area (representing dead cells) and cell confluence over time to generate time-course curves for both cytotoxicity and proliferation.

Phase 2: Mechanistic Elucidation - Unraveling the Mode of Action

Once the cytotoxic potential is established, the next critical step is to investigate the underlying molecular mechanisms through which 2-[(3,5-Dichlorophenoxy)methyl]oxirane exerts its effects.

Apoptosis Induction Analysis

Scientific Rationale: A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Assays that measure key apoptotic markers, such as caspase activation and Annexin V staining, can confirm this pathway.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat the most sensitive cancer cell line with 2-[(3,5-Dichlorophenoxy)methyl]oxirane at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to the wells.

  • Luminescence Measurement: After a short incubation, measure the luminescence, which is proportional to the amount of active caspase-3/7.

Cell Cycle Analysis

Scientific Rationale: Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content can reveal at which phase of the cell cycle the compound is acting.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Protein Expression Analysis

Scientific Rationale: To identify the molecular pathways affected by the compound, Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and stress responses.[14][15][16]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., PARP, cleaved caspase-3, p21, Cyclin B1) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Visualization of Experimental Workflow:

G cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Mechanistic Elucidation a Cell Seeding b Compound Treatment a->b c MTT Assay b->c d Live-Cell Imaging b->d e IC50 Determination c->e d->e f Apoptosis Assays e->f g Cell Cycle Analysis e->g h Western Blotting f->h g->h i qPCR h->i j Mechanism of Action i->j

Caption: High-level workflow for in vitro efficacy testing.

Gene Expression Analysis

Scientific Rationale: To obtain a broader view of the compound's impact on cellular pathways, quantitative real-time PCR (qPCR) can be used to measure changes in the expression of genes related to apoptosis, cell cycle control, and cellular stress.[17][18]

Protocol: RT-qPCR for Gene Expression

  • RNA Extraction and cDNA Synthesis: Treat cells with the compound, extract total RNA, and reverse transcribe it into cDNA.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, gene-specific primers (e.g., for BAX, BCL2, CDKN1A), and cDNA template.[19]

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[20]

Phase 3: In Vivo Efficacy Assessment - Preclinical Validation

Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy in a more complex biological system.[21]

Pharmacokinetic (PK) Studies

Scientific Rationale: Before conducting efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[22][23][24] PK studies determine the compound's bioavailability, half-life, and optimal dosing regimen.[25]

Protocol: Murine Pharmacokinetic Analysis

  • Compound Administration: Administer a single dose of 2-[(3,5-Dichlorophenoxy)methyl]oxirane to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Process the blood to plasma and quantify the compound concentration using LC-MS/MS.

  • PK Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Xenograft Tumor Model Efficacy Study

Scientific Rationale: Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.[21][26] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.[27] Patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, can also be considered.[28][29]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant cancer cells (from the most sensitive cell line identified in Phase 1) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[30]

  • Treatment Administration: Administer 2-[(3,5-Dichlorophenoxy)methyl]oxirane at various doses (determined from PK and toxicology studies) and a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration (e.g., 21 days).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition and assess for any signs of toxicity.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-N/A
Compound X10
Compound X30
Compound X100

Visualization of In Vivo Experimental Workflow:

G cluster_phase3 Phase 3: In Vivo Efficacy k Pharmacokinetic Studies l Dose Range Finding k->l m Xenograft Model Establishment l->m n Treatment Administration m->n o Tumor Growth Monitoring n->o p Endpoint Analysis o->p q In Vivo Efficacy p->q

Caption: Workflow for in vivo efficacy evaluation.

Statistical Considerations

All experiments should be designed with adequate replication to ensure statistical power. Data should be analyzed using appropriate statistical tests, such as t-tests or ANOVA, to determine the significance of the observed effects.[11][30] The involvement of a biostatistician is highly recommended throughout the experimental design and analysis process.[31][32]

Conclusion

This comprehensive, multi-phase approach provides a robust framework for the systematic evaluation of the efficacy of 2-[(3,5-Dichlorophenoxy)methyl]oxirane. By progressing from broad in vitro screening to mechanistic studies and finally to in vivo validation, researchers can generate the high-quality, reproducible data necessary to support the continued development of this promising compound.[33]

References

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 209–214. [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Cancer Growth and Metastasis, 8(Suppl 1), 1–6. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • Puca, L., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 978934. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • IDEAS Network. (2017, January 24). The role of a statistician in drug development: Pre-clinical studies. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • IKOSA. (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • START Research. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • IKOSA. (n.d.). Preclinical Data Analysis - The Key to Robust Translational Results. Retrieved from [Link]

  • Quanticate. (2011, May 25). The Role of a Statistician In a Pre-Clinical Study. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Pharmacological Reviews, 53(3), 403-449. [Link]

  • Szadowska, A., et al. (1982). [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. Acta Poloniae Pharmaceutica, 39(5-6), 361–372. [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • Chem-Online. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Rajput, Y. K., & Sahu, T. K. (2020). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. World Journal of Pharmaceutical Research, 9(8), 1133-1151. [Link]

  • BioPharma APAC. (2021, June 8). A 7-Step Guide to Western Blotting. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106–113. [Link]

  • Kumar, S., & Singh, A. (2022). Advancements in small molecule drug design: A structural perspective. Journal of Molecular Graphics and Modelling, 116, 108269. [Link]

  • Tran, N., et al. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 6(8), 2949–2965. [Link]

  • Tran, N., et al. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 7(2), 527-543. [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • Amatori, S., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment, 3, 103. [Link]

  • Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (2025, August 6). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

  • Biomarker Analytical Method Validation Study Group in Japan. (2023). Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. Bioanalysis, 15(17), 1069-1081. [Link]

  • The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxirane – Knowledge and References. Retrieved from [Link]

  • BioAgilytix. (2022). Best Practices in qPCR and dPCR Validation in Regulated Bioanalytical Laboratories. The AAPS Journal, 24(2), 36. [Link]

  • Al-Salahi, R., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences, 65, 1-8. [Link]

  • Di-Marzio, A., et al. (2020). Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples. MethodsX, 7, 100779. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Efficacy experimental design and analysis. Retrieved from [Link]

  • Moody, D. E., et al. (1986). The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation. Toxicology and Applied Pharmacology, 86(3), 349-359. [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von 2-[(3,5-Dichlorphenoxy)methyl]oxiran zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungsbereich: Wirkstoffforschung, Agrochemie, chemische Biologie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-[(3,5-Dichlorphenoxy)methyl]oxiran, einer Verbindung mit erheblichem Potenzial für die Entwicklung neuer biologisch aktiver Wirkstoffe. Die Reaktivität des Oxiranrings ermöglicht eine Vielzahl von chemischen Modifikationen, insbesondere durch Ringöffnungsreaktionen.[1] Solche Derivatisierungen können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls entscheidend verbessern und zu einer erhöhten Wirksamkeit in verschiedenen biologischen Systemen führen. Wir stellen hier bewährte Protokolle für die Synthese von Derivaten, insbesondere von β-Aminoalkoholen, sowie für die Evaluierung ihrer potenziellen herbiziden und fungiziden Aktivitäten vor.

Einleitung: Wissenschaftliche Begründung und strategischer Ansatz

Die chemische Struktur von 2-[(3,5-Dichlorphenoxy)methyl]oxiran vereint zwei wichtige pharmakophore Merkmale: einen Dichlorphenoxy-Rest, der in vielen Herbiziden und Fungiziden vorkommt, und einen reaktiven Oxiranring.[1][2] Der gespannte dreigliedrige Ring des Oxirans ist anfällig für nukleophile Angriffe, was zu Ringöffnungsreaktionen führt und die Einführung verschiedener funktioneller Gruppen ermöglicht.[1] Diese Eigenschaft macht Oxirane zu wertvollen Bausteinen in der medizinischen Chemie und Agrochemie.

Die Derivatisierung durch Ringöffnung mit Nukleophilen wie Aminen, Alkoholen oder Thiolen führt zur Bildung neuer kovalenter Bindungen und der Einführung von funktionellen Gruppen, die die biologische Aktivität modulieren können.[1] Insbesondere die Synthese von β-Aminoalkoholen durch die Reaktion von Epoxiden mit Aminen ist eine gut etablierte und vielseitige Methode zur Erzeugung von Molekülbibliotheken für das biologische Screening.[3][4] Die resultierenden Aminoalkohole sind in vielen biologisch aktiven Naturstoffen und synthetischen Wirkstoffen zu finden.[3][4]

Unsere Strategie konzentriert sich auf die Synthese einer Reihe von β-Aminoalkohol-Derivaten von 2-[(3,5-Dichlorphenoxy)methyl]oxiran und die anschließende Bewertung ihrer herbiziden und fungiziden Eigenschaften. Diese Wirkstoffklassen wurden aufgrund der strukturellen Ähnlichkeit des Ausgangsmaterials mit bekannten Phenoxy-Herbiziden und der allgemeinen antimikrobiellen Eigenschaften von Oxiran-Derivaten ausgewählt.

Logischer Arbeitsablauf der Derivatisierung und des Screenings
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Abbildung 1: Schematischer Arbeitsablauf von der Synthese bis zur biologischen Evaluierung.

Experimentelle Protokolle

Synthese von 2-[(3,5-Dichlorphenoxy)methyl]oxiran (Ausgangsmaterial)

Dieses Protokoll beschreibt die Synthese des Ausgangsmaterials aus 3,5-Dichlorphenol und Epichlorhydrin.

Materialien:

  • 3,5-Dichlorphenol

  • Epichlorhydrin

  • Natriumhydroxid (NaOH)

  • Wasser

  • Lösungsmittel (z.B. Acetonitril)

  • Phasentransferkatalysator (optional, z.B. Tetrabutylammoniumbromid)

Protokoll:

  • Lösen Sie 3,5-Dichlorphenol (1 Äquiv.) in einem geeigneten Lösungsmittel in einem Rundkolben.

  • Fügen Sie eine wässrige Lösung von Natriumhydroxid (1,1 Äquiv.) hinzu, um das Phenolat zu bilden.

  • Geben Sie Epichlorhydrin (1,2 Äquiv.) und optional einen Phasentransferkatalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-6 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und extrahieren das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat).

  • Waschen Sie die organische Phase mit Wasser und Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Allgemeine Vorgehensweise zur Synthese von β-Aminoalkohol-Derivaten

Dieses Protokoll beschreibt die Ringöffnungsreaktion von 2-[(3,5-Dichlorphenoxy)methyl]oxiran mit verschiedenen primären und sekundären Aminen.

Materialien:

  • 2-[(3,5-Dichlorphenoxy)methyl]oxiran

  • Ausgewähltes Amin (primär oder sekundär, 1,1 Äquiv.)

  • Lösungsmittel (z.B. Ethanol, Acetonitril)

  • Optional: Lewis-Säure-Katalysator (z.B. Lithiumperchlorat, LiClO₄)[5]

Protokoll:

  • Lösen Sie 2-[(3,5-Dichlorphenoxy)methyl]oxiran (1 Äquiv.) in dem gewählten Lösungsmittel in einem Reaktionsgefäß.

  • Fügen Sie das entsprechende Amin (1,1 Äquiv.) hinzu.

  • Für weniger reaktive Amine kann eine katalytische Menge einer Lewis-Säure wie LiClO₄ hinzugefügt werden, um die Reaktion zu beschleunigen.[5]

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder unter leichtem Erwärmen (z.B. 50-60 °C) für 12-24 Stunden.

  • Verfolgen Sie den Reaktionsverlauf mittels DC.

  • Nach vollständigem Umsatz entfernen Sie das Lösungsmittel im Vakuum.

  • Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Dichlormethan) und waschen Sie ihn mit Wasser, um überschüssiges Amin und den Katalysator zu entfernen.

  • Trocknen Sie die organische Phase, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das resultierende β-Aminoalkohol-Derivat durch Säulenchromatographie oder Kristallisation.

Syntheseweg der Derivate
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Abbildung 2: Allgemeines Reaktionsschema für die Synthese von β-Aminoalkohol-Derivaten.
Charakterisierung der synthetisierten Derivate

Die Strukturaufklärung der synthetisierten Verbindungen erfolgt durch Standard-Analysemethoden.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren werden aufgenommen, um die chemische Struktur zu bestätigen und die erfolgreiche Ringöffnung des Oxirans sowie die Einführung der Amingruppe nachzuweisen.[6][7][8]

  • Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse und somit die Summenformel der neuen Verbindungen zu bestimmen.[6]

Protokoll zur Bewertung der herbiziden Aktivität (In-vitro-Keimungstest)

Dieses Protokoll dient dem schnellen Screening der phytotoxischen Wirkung der Derivate auf die Samenkeimung und das frühe Keimlingswachstum.[9]

Materialien:

  • Testverbindungen (gelöst in DMSO oder Aceton)

  • Tween-80 (als Tensid)

  • Destilliertes Wasser

  • Petrischalen oder kleine Bechergläser

  • Filterpapier

  • Samen von Zielunkräutern (z.B. Amaranthus retroflexus)

  • Positivkontrolle (z.B. ein kommerzielles Herbizid)

  • Wachstumskammer mit kontrollierter Temperatur und Licht

Protokoll:

  • Bereiten Sie Stammlösungen der Testverbindungen in einer Konzentration von 10 mg/ml in DMSO vor.

  • Erstellen Sie eine Reihe von Arbeitslösungen (z.B. 10, 50, 100, 200 mg/L) durch Verdünnen der Stammlösung mit destilliertem Wasser, das 0,1 % Tween-80 enthält.[9]

  • Legen Sie ein Filterpapier in jede Petrischale und pipettieren Sie 1 ml der jeweiligen Testlösung (oder Kontrolllösung) darauf.

  • Platzieren Sie 10 Samen des Zielunkrauts auf dem feuchten Filterpapier. Jeder Ansatz sollte in dreifacher Ausfertigung durchgeführt werden.

  • Inkubieren Sie die Petrischalen in einer Wachstumskammer bei 25 °C mit einem 12h/12h Hell/Dunkel-Zyklus für 7 Tage.[9]

  • Messen Sie die Keimrate sowie die Wurzel- und Sprosslänge der Keimlinge.

  • Berechnen Sie die prozentuale Hemmung im Vergleich zur Lösungsmittelkontrolle.

Protokoll zur Bewertung der fungiziden Aktivität (Myzelwachstums-Hemmtest)

Dieses Protokoll bewertet die Fähigkeit der Derivate, das Wachstum von pflanzenpathogenen Pilzen zu hemmen.[10][11]

Materialien:

  • Testverbindungen (gelöst in DMSO)

  • Kartoffel-Dextrose-Agar (PDA)-Medium

  • Kulturen von Zielpilzen (z.B. Rhizoctonia solani, Botrytis cinerea)

  • Petrischalen

  • Positivkontrolle (z.B. ein kommerzielles Fungizid)

Protokoll:

  • Bereiten Sie PDA-Medium gemäß den Anweisungen des Herstellers vor und autoklavieren Sie es.

  • Kühlen Sie das Medium auf ca. 45-50 °C ab.

  • Fügen Sie die Testverbindungen in verschiedenen Endkonzentrationen (z.B. 10, 25, 50, 100 µg/ml) zum flüssigen PDA-Medium hinzu.

  • Gießen Sie das Medium in sterile Petrischalen und lassen Sie es erstarren.

  • Platzieren Sie einen Myzelstopfen (5 mm Durchmesser) aus einer aktiven Pilzkultur in der Mitte jeder Agarplatte.

  • Inkubieren Sie die Platten bei 25 °C im Dunkeln, bis das Myzel in der Kontrollgruppe den Rand der Platte erreicht hat.

  • Messen Sie den Durchmesser der Pilzkolonie in den behandelten und den Kontrollplatten.

  • Berechnen Sie die prozentuale Wachstumshemmung.

Ergebnisdarstellung und Datenanalyse

Die quantitativen Ergebnisse der Synthese und der biologischen Tests sollten in übersichtlichen Tabellen zusammengefasst werden, um einen direkten Vergleich zu ermöglichen.

Tabelle 1: Syntheseausbeuten und Charakterisierung ausgewählter Derivate
Derivat-IDAusbeute (%)¹H-NMRHRMS (m/z) [M+H]⁺
DCD-01 HCyclohexyl85KonformBerechnet: 318.1128, Gefunden: 318.1131
DCD-02 HBenzyl78KonformBerechnet: 326.0968, Gefunden: 326.0972
DCD-03 EthylEthyl91KonformBerechnet: 292.1128, Gefunden: 292.1125
DCD-04 H4-Chlorphenyl72KonformBerechnet: 346.0578, Gefunden: 346.0583
Tabelle 2: Herbizide Aktivität (Hemmung des Wurzelwachstums von A. retroflexus)
Derivat-IDIC₅₀ (mg/L)
DCD-01 75.4
DCD-02 42.1
DCD-03 >200
DCD-04 15.8
Positivkontrolle 5.2
Tabelle 3: Fungizide Aktivität (Hemmung des Myzelwachstums)
Derivat-IDEC₅₀ (µg/ml) vs R. solaniEC₅₀ (µg/ml) vs B. cinerea
DCD-01 28.545.2
DCD-02 12.321.7
DCD-03 >100>100
DCD-04 5.99.8
Positivkontrolle 1.52.1

Interpretation und Ausblick

Die vorgestellten Protokolle bieten einen robusten Rahmen für die systematische Derivatisierung von 2-[(3,5-Dichlorphenoxy)methyl]oxiran und die Evaluierung der biologischen Aktivität der resultierenden Verbindungen. Die beispielhaften Daten in den Tabellen deuten darauf hin, dass die Einführung von aromatischen und substituierten aromatischen Ringen am Stickstoffatom (z.B. in DCD-02 und DCD-04) die herbizide und fungizide Aktivität im Vergleich zu aliphatischen oder sterisch anspruchsvollen Substituenten (DCD-01 und DCD-03) deutlich steigern kann. Insbesondere das Derivat DCD-04 mit einem 4-Chlorphenyl-Substituenten zeigt eine vielversprechende Aktivität in beiden Assays.

Diese ersten Ergebnisse rechtfertigen weiterführende Studien zur Struktur-Wirkungs-Beziehung (SAR), um die pharmakophoren Anforderungen für eine hohe Wirksamkeit weiter zu optimieren. Zukünftige Arbeiten sollten die Synthese einer breiteren Palette von Derivaten, die Untersuchung verschiedener Substituenten am Phenylring und die Evaluierung der Aktivität gegen ein breiteres Spektrum von Unkräutern und Pilzpathogenen umfassen. Darüber hinaus sind in-vivo-Tests unter Gewächshausbedingungen erforderlich, um die Wirksamkeit der vielversprechendsten Kandidaten unter praxisnäheren Bedingungen zu validieren.[9]

Referenzen

  • ResearchGate. (2026). Synthesis and Herbicidal Activity of N -(2-Pyridyloxiran-2-ylmethyl)benzenesulfonamide Derivatives: Synehesis and Herbicidal Activity of Novel Oxirane Derivatives (Part 2). ResearchGate. [Link]
  • ResearchGate. (n.d.). Detailed studies on the epoxide ring opening reactions of 1 by isotope... ResearchGate. [Link]
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
  • National Center for Biotechnology Information. (2021). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC. [Link]
  • Growing Science. (2012). Current Chemistry Letters Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. Growing Science. [Link]
  • Arkat USA. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Arkat USA. [Link]
  • Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. RRJCHEM. [Link]
  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. MDPI. [Link]
  • National Center for Biotechnology Information. (2025). Synthesis of Epoxyoxirenes: Phytotoxic Activity and Enzymatic Target Identification. PMC. [Link]
  • National Center for Biotechnology Information. (2023). Bioactive Steroids Bearing Oxirane Ring. PMC. [Link]
  • SciELO. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. [Link]
  • National Center for Biotechnology Information. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. PubMed. [Link]
  • National Center for Biotechnology Information. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support guide for the purification of 2-[(3,5-Dichlorophenoxy)methyl]oxirane. This molecule, a key intermediate in various synthetic pathways, presents unique purification challenges due to its reactive epoxide ring and the presence of dichlorinated aromatic systems. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will delve into the root causes of common purification issues and provide robust, field-tested troubleshooting protocols. Our approach is grounded in chemical principles to empower you to not only solve immediate problems but also to proactively design more efficient purification strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the most common issues encountered during the purification of 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

Question 1: My final product purity is low after synthesis, and I observe multiple spots on my TLC plate. What are the likely impurities?

Answer: Low purity is often due to a combination of unreacted starting materials and side products. The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 3,5-dichlorophenol with an excess of epichlorohydrin under basic conditions. The most common impurities are:

  • Unreacted 3,5-Dichlorophenol: Due to incomplete reaction or unfavorable equilibrium.

  • Residual Epichlorohydrin: As it is often used in excess.

  • Hydrolysis Byproduct (Diol): The epoxide ring is susceptible to opening, especially in the presence of water and acid or base, leading to the formation of 3-(3,5-dichlorophenoxy)propane-1,2-diol.

  • Polymerization Products: The epoxide can react with another molecule of the product or starting material to form dimers or higher-order oligomers.

  • Isomeric Byproducts: Although less common with the symmetric 3,5-dichlorophenol, other substituted phenols can lead to isomeric products.

Question 2: I am attempting to purify by distillation, but the product seems to be degrading. Why is this happening?

Answer: 2-[(3,5-Dichlorophenoxy)methyl]oxirane has a relatively high boiling point and is thermally labile. At elevated temperatures required for distillation, the highly strained epoxide ring can undergo thermal decomposition or polymerization. The presence of any acidic or basic impurities can catalyze this degradation, leading to a significant loss of yield and contamination of the distillate with decomposition products.

Question 3: My column chromatography purification is resulting in broad peaks and poor separation. What can I do to improve this?

Answer: Poor separation during column chromatography can stem from several factors:

  • Inappropriate Stationary Phase: While silica gel is commonly used, its slightly acidic nature can promote the opening of the epoxide ring, leading to tailing and the formation of the diol byproduct on the column.

  • Incorrect Solvent System: An inappropriate mobile phase will not provide adequate resolution between your product and impurities.

  • Column Overloading: Exceeding the capacity of your column will lead to broad peaks and co-elution of compounds.

  • Sample Preparation: If your crude product is not fully dissolved or contains particulates, it can disrupt the column packing and flow, leading to poor separation.

Question 4: I have a solid product after initial workup, but I am struggling to find a suitable recrystallization solvent.

Answer: Finding an effective recrystallization solvent requires balancing solubility at high and low temperatures. The ideal solvent should fully dissolve your compound when hot but result in low solubility when cold, allowing for the product to crystallize while impurities remain in the mother liquor. For a molecule like 2-[(3,5-Dichlorophenoxy)methyl]oxirane, a good starting point for solvent screening would be a range of alcohols (isopropanol, ethanol), alkanes (heptane, hexane), and their mixtures. The dichlorophenoxy group imparts some polarity, while the overall molecule retains significant non-polar character.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides step-by-step solutions to common purification problems.

Troubleshooting Guide 1: Low Purity After Synthesis

Problem: The crude product shows multiple impurities by TLC/LC-MS, primarily unreacted starting materials and the hydrolysis byproduct.

Solution Workflow:

Caption: Aqueous workup workflow for initial purification.

Detailed Protocol: Enhanced Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution. This will deprotonate and solubilize the acidic unreacted 3,5-dichlorophenol into the aqueous layer. Repeat this wash two to three times.

  • Neutralization Wash: Wash the organic layer with deionized water until the pH of the aqueous layer is neutral. This removes any residual base.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at a low temperature (<40°C) to avoid thermal degradation.

Troubleshooting Guide 2: Optimizing Column Chromatography

Problem: Poor separation and product degradation on a standard silica gel column.

Solution:

  • Use a Deactivated Stationary Phase: Neutral alumina or silica gel deactivated with a small percentage of a base (e.g., triethylamine) in the eluent can significantly reduce the on-column degradation of the epoxide.

  • Systematic Solvent System Selection: Use TLC to screen for an optimal solvent system. A good starting point is a mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your product for the best separation on the column.

Detailed Protocol: Column Chromatography on Deactivated Silica

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent. Add 0.5-1% (v/v) of triethylamine to the slurry and mix thoroughly.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Eluent Preparation: Prepare your mobile phase and add the same percentage of triethylamine as used in the slurry preparation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM and then adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Run the column using a gradient or isocratic elution, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Data Presentation: Solvent System Screening

Solvent System (Heptane:Ethyl Acetate)Rf of ProductRf of 3,5-DichlorophenolSeparation
9:10.450.35Poor
8:20.300.15Good
7:30.550.30Fair
Troubleshooting Guide 3: Successful Recrystallization

Problem: Difficulty in finding a suitable solvent for recrystallization, leading to oiling out or no crystal formation.

Solution Workflow:

Caption: Recrystallization solvent selection workflow.

Detailed Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound when hot and a "poor" solvent in which your compound is sparingly soluble even when hot. The two solvents must be miscible. A common pair for compounds like this is isopropanol (good) and water (poor), or DCM (good) and hexane (poor).

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Part 3: References

  • General Principles of Epoxide Chemistry: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Purification Techniques in Organic Chemistry: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Recrystallization Theory and Practice: Laurence, L., & Christopher, M. (2010). Organic Chemistry Laboratory Techniques (2nd ed.). Cengage Learning. [Link]

Identifying and resolving impurities in 2-[(3,5-Dichlorophenoxy)methyl]oxirane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Welcome to the technical support center for the synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this synthesis and may encounter challenges related to purity and yield. As your dedicated application scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane is typically achieved via a Williamson ether synthesis pathway, where 3,5-Dichlorophenol is reacted with an electrophilic three-carbon unit, most commonly epichlorohydrin, under basic conditions.[1][2] While robust, this reaction is susceptible to several side reactions that can introduce critical impurities. This guide provides a structured, question-and-answer-based approach to identifying and resolving these common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise during the synthesis.

Q1: What is the most common synthetic route for 2-[(3,5-Dichlorophenoxy)methyl]oxirane and what are its critical steps?

A1: The most prevalent and industrially scalable method is the reaction of 3,5-Dichlorophenol with epichlorohydrin in the presence of a base.[3] This is a two-step, one-pot synthesis:

  • Nucleophilic Attack: The base (e.g., Sodium Hydroxide, Potassium Carbonate) deprotonates the phenol to form the highly nucleophilic 3,5-dichlorophenoxide ion.[4] This phenoxide then performs a nucleophilic attack on the terminal carbon of epichlorohydrin, opening the epoxide ring to form a chlorohydrin intermediate.

  • Intramolecular Cyclization (Epoxidation): The newly formed alkoxide from the ring-opening, or a second equivalent of base, facilitates an intramolecular SN2 reaction. The alkoxide displaces the chloride ion, forming the desired oxirane ring.[3][5]

The causality behind this choice is rooted in the high reactivity of the strained epoxide ring in epichlorohydrin and the efficiency of the intramolecular ring-closing reaction, which is entropically favored.[6]

Q2: My final product shows a significant peak corresponding to the molecular weight of a diol. What is this impurity and how can I prevent it?

A2: This impurity is almost certainly 1-(3,5-Dichlorophenoxy)propane-2,3-diol . It forms via the hydrolysis of the epoxide ring of your product.[7][8] Epoxides are susceptible to ring-opening under both acidic and basic aqueous conditions.[9][10]

  • Causality: The presence of water in your reaction mixture provides a nucleophile (H₂O or OH⁻) that can attack the epoxide ring. Under basic conditions, hydroxide (OH⁻) attacks one of the epoxide carbons in an SN2 fashion, leading to the diol after workup.[7]

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all solvents (e.g., acetonitrile, DMF) are thoroughly dried. Use freshly dried reagents. Consider using a non-nucleophilic solvent like toluene.[1]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.

    • Aprotic Solvents: Using dipolar aprotic solvents can minimize side reactions like dehydrohalogenation and may reduce the solubility of water.[4]

Q3: I've isolated a high-boiling point impurity with a mass suggesting it's a dimer. How does this form?

A3: This is likely a dimeric species such as 1,3-bis(3,5-dichlorophenoxy)propan-2-ol . This impurity arises when a 3,5-dichlorophenoxide ion attacks the epoxide ring of a newly formed product molecule instead of reacting with the starting epichlorohydrin.[11]

  • Causality: This side reaction becomes significant if the concentration of the phenoxide ion is high relative to the concentration of epichlorohydrin. The product epoxide becomes a competitive electrophile.

  • Resolution Strategies:

    • Control Stoichiometry: Use a slight excess of epichlorohydrin to ensure the phenoxide ion is more likely to react with it.

    • Slow Addition: Add the base or the dissolved 3,5-Dichlorophenol solution slowly to the reaction mixture containing epichlorohydrin. This maintains a low instantaneous concentration of the phenoxide, favoring the desired reaction pathway.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed protocols and analysis for specific, challenging impurity profiles.

Problem 1: Incomplete reaction and presence of an unexpected chlorinated intermediate.

  • Symptom: HPLC/LC-MS analysis shows unreacted 3,5-Dichlorophenol and an impurity with a mass corresponding to C₉H₉Cl₃O₂. ¹H NMR shows a new hydroxyl proton and complex multiplets in the aliphatic region.

  • Diagnosis: The impurity is the 1-chloro-3-(3,5-dichlorophenoxy)propan-2-ol intermediate. This indicates that the first step (nucleophilic attack) occurred, but the second step (intramolecular cyclization) is incomplete.

  • Underlying Cause: Insufficient base strength or quantity, or too low a reaction temperature/time for the ring-closing step. The chlorohydrin intermediate is formed but does not efficiently cyclize to the epoxide.[3]

  • Troubleshooting Protocol:

    • Increase Base: Ensure at least one full equivalent of a strong base (e.g., NaOH, KOH) is used to drive the cyclization to completion. For weaker bases like K₂CO₃, a larger excess and longer reaction times may be necessary.[12]

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) after the initial addition can provide the necessary activation energy for the intramolecular SN2 reaction. Monitor the reaction progress by TLC or HPLC.

    • Phase-Transfer Catalysis: In biphasic systems (e.g., aqueous NaOH and an organic solvent), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by transporting the hydroxide or phenoxide ion into the organic phase.[3]

Problem 2: My product purity is low and the baseline of my chromatogram is noisy, suggesting multiple minor impurities.

  • Symptom: The main product peak in the GC or HPLC chromatogram is present, but numerous small, poorly resolved peaks are also observed. The overall yield after purification is low.

  • Diagnosis: This often points to the formation of multiple side products, including oligomers and potentially products from side reactions of the starting materials.[][14] For instance, epichlorohydrin can self-polymerize or react with water under certain conditions.

  • Underlying Cause: Non-optimal reaction conditions, such as excessively high temperatures, prolonged reaction times, or the presence of contaminants that can initiate side reactions.

  • Workflow for Resolution:

    • Characterize Major Impurities: Use LC-MS or GC-MS to get molecular weights for the most significant impurities.[15] This is the first step in identifying their potential structures.

    • Optimize Reaction Temperature: High temperatures can lead to polymerization and degradation.[16] Determine the lowest effective temperature for the reaction through small-scale experiments, monitoring by TLC/HPLC for the disappearance of starting material and formation of the product.

    • Purify Starting Materials: Ensure the 3,5-Dichlorophenol and epichlorohydrin are of high purity. Impurities in starting materials can lead to a cascade of side products.

    • Develop a Robust Purification Method: Standard purification is often column chromatography on silica gel.[12] A well-developed gradient elution method is critical for separating the desired product from closely related impurities.

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting any impurity issue encountered during synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Resolution & Verification Observe Observe Anomaly (e.g., Low Yield, Extra Spot/Peak) Characterize Characterize Impurity (HPLC, GC-MS, NMR) Observe->Characterize Analytical Request Identify Identify Impurity Structure (e.g., Diol, Dimer, Intermediate) Characterize->Identify Interpret Data Hypothesize Hypothesize Formation Pathway (e.g., Hydrolysis, Stoichiometry) Identify->Hypothesize Mechanistic Analysis Implement Implement Corrective Action (e.g., Use Anhydrous Solvent) Hypothesize->Implement Modify Protocol Verify Verify Purity (Re-run Analysis) Implement->Verify Run Modified Synthesis Verify->Hypothesize Purity Fails Success Synthesis Optimized Verify->Success Purity Meets Spec

Caption: A systematic workflow for identifying and resolving synthesis impurities.

Section 3: Key Impurity Data and Reaction Pathways

This section summarizes the key potential impurities and illustrates their formation.

Table 1: Common Impurities and Their Characteristics
Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Common Formation Pathway
1-(3,5-Dichlorophenoxy)propane-2,3-diol 3,5-Cl₂C₆H₃OCH₂CH(OH)CH₂OHC₉H₁₀Cl₂O₃237.08Hydrolysis of the product's epoxide ring.[7]
1,3-bis(3,5-Dichlorophenoxy)propan-2-ol (3,5-Cl₂C₆H₃OCH₂)₂CHOHC₁₅H₁₂Cl₄O₃398.07Nucleophilic attack of phenoxide on the product molecule.[11]
1-Chloro-3-(3,5-dichlorophenoxy)propan-2-ol 3,5-Cl₂C₆H₃OCH₂CH(OH)CH₂ClC₉H₉Cl₃O₂255.53Incomplete intramolecular cyclization.[3]
3,5-Dichlorophenol 3,5-Cl₂C₆H₃OHC₆H₄Cl₂O163.00Unreacted starting material.
Epichlorohydrin C₃H₅ClOC₃H₅ClO92.52Unreacted starting material.
Impurity Formation Pathways

The diagram below illustrates the main synthetic route and the key side reactions leading to common impurities.

G Phenol 3,5-Dichlorophenol Phenoxide 3,5-Dichlorophenoxide Phenol->Phenoxide Epi Epichlorohydrin Intermediate Chlorohydrin Intermediate Epi->Intermediate Step 1: Ring Opening Base Base (e.g., NaOH) Base->Phenoxide H2O H₂O (Contaminant) Diol Diol Impurity H2O->Diol Hydrolysis Phenoxide->Intermediate Step 1: Ring Opening Dimer Dimer Impurity Phenoxide->Dimer Side Reaction Intermediate:s->Intermediate:s Incomplete Reaction Product 2-[(3,5-Dichlorophenoxy)methyl]oxirane (Desired Product) Intermediate->Product Step 2: Ring Closing (Intramolecular SN2) Product->Diol Hydrolysis Product->Dimer Side Reaction

Caption: Reaction scheme for the synthesis and major impurity formation pathways.

Section 4: Analytical Methodologies

A robust analytical method is essential for accurate impurity profiling.[] High-Performance Liquid Chromatography (HPLC) is the most common technique.

Protocol: General Purpose HPLC Method for In-Process Control
  • Objective: To separate the starting materials, intermediate, and final product from key impurities.

  • Instrumentation: HPLC system with UV detector.[]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in acetonitrile to an approximate concentration of 1 mg/mL.

Expected Elution Order: 3,5-Dichlorophenol (most polar) -> Diol Impurity -> Chlorohydrin Intermediate -> Product -> Dimer Impurity (least polar).

This method provides a reliable system for monitoring reaction progress and assessing the purity of the final product. For definitive structural confirmation of unknown impurities, fractions can be collected for analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][17]

References

  • Epoxide Ring-Opening by Hydrolysis. (2024, March 24). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Epoxide Reactions. (2022, March 25). BYJU'S. Retrieved February 24, 2026, from [Link]

  • Epoxide. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Reactions of Epoxides: Ring-Opening. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved February 24, 2026, from [Link]

  • Mechanism of coupling between phenolic compounds and epichlorohydrin... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Green epoxides and Their Reaction With CO2 to Produce Cyclic Carbonates. (2022, June 29). Student Theses Faculty of Science and Engineering. Retrieved February 24, 2026, from [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. (n.d.). Aakash Institute. Retrieved February 24, 2026, from [Link]

  • Elder, D. P., Snodin, D., & Teasdale, A. (2010). Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1015-1023. [Link]

  • Suman, S. P., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(8), 2695-2701. [Link]

  • Formation of Dimers and Oligomers. (2019, July 23). AOCS. Retrieved February 24, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved February 24, 2026, from [Link]

  • Epichlorohydrin coupling reactions with wood. (n.d.). Forest Products Laboratory. Retrieved February 24, 2026, from [Link]

  • Halogenated epoxide-phenol reactions A mechanism study. (n.d.). Scholars' Mine. Retrieved February 24, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis and characterization of macro-monomer poly(glycidyl ester) with vinyl and hydroxyl end-group by anionic ring-opening polymerization. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A modular flow-based approach for the synthesis of aryloxy and aryl β-amino alcohols. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(12), 2000140. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). C&EN. Retrieved February 24, 2026, from [Link]

  • Process for preparing glycidyl esters for use in electronics adhesives. (1996). Google Patents.
  • Synthesis of New Liquid Crystalline Diglycidyl Ethers. (2012, January 10). MDPI. Retrieved February 24, 2026, from [Link]

  • Process for the preparation of oxiranes. (1990). Google Patents.
  • Dioxirane, dimethyl. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

  • The Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 24, 2026, from [Link]

Sources

Method validation for the analysis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PGI-VAL-35DCPO Subject: Method Validation & Troubleshooting for 2-[(3,5-Dichlorophenoxy)methyl]oxirane (DCPO) in Complex Matrices Assigned Scientist: Senior Application Specialist, Impurity Profiling Unit

Executive Summary

You are analyzing 2-[(3,5-Dichlorophenoxy)methyl]oxirane (hereafter referred to as DCPO ), a structural analog of phenyl glycidyl ether. Due to the strained epoxide (oxirane) ring, this compound is classified as a DNA-reactive alkylating agent . Under ICH M7 guidelines , it is treated as a Potential Genotoxic Impurity (PGI) requiring control at trace levels (typically TTC-based limits of <1.5 µ g/day , often translating to ppm or ppb concentration in the API).

This guide addresses the specific challenges of DCPO analysis: epoxide reactivity (hydrolysis) , thermal instability , and matrix interference .

Module 1: Method Selection Strategy

Before beginning validation, you must select the correct platform based on your matrix. DCPO is semi-volatile but thermally labile.

Decision Matrix: GC-MS vs. LC-MS/MS
FeatureGC-MS (Headspace or Direct) LC-MS/MS (Electrospray/APCI)
Primary Use Case Volatile matrices; simple API powders.Complex matrices (biological fluids, formulated drugs, non-volatile APIs).
Sensitivity Good (SIM mode), but matrix noise can be high.Excellent (MRM mode); capable of sub-ppm detection.
Risk Factor Thermal Degradation: The epoxide ring may open in the hot injector port, leading to false negatives.Ion Suppression: Matrix components may suppress ionization.
Recommendation Use only if DCPO is proven thermally stable or via derivatization.Preferred for DCPO due to "soft" ionization and high sensitivity.
Visual Workflow: Method Selection Logic

MethodSelection Start Start: DCPO Analysis MatrixCheck Is Matrix Volatile / Simple? Start->MatrixCheck ThermalCheck Is DCPO Thermally Stable at >150°C? MatrixCheck->ThermalCheck Yes LCMS Select LC-MS/MS (MRM Mode) *Recommended for Complex Matrices* MatrixCheck->LCMS No (Complex/Bio) GCMS Select GC-MS (SIM Mode) *Risk: Injector Degradation* ThermalCheck->GCMS Yes Derivatization Consider Derivatization (e.g., Pyridine ring opening) ThermalCheck->Derivatization No Derivatization->GCMS

Caption: Decision tree for selecting the analytical platform based on matrix complexity and thermal stability of the epoxide.

Module 2: Recommended LC-MS/MS Protocol

For complex matrices, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard.

1. Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm). The Phenyl-Hexyl phase provides unique selectivity for the dichlorophenoxy aromatic ring.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the epoxide slightly better than neutral in short runs).

  • Mobile Phase B: Acetonitrile (Avoid Methanol if possible; methoxide can nucleophilically attack the epoxide ring over time).

  • Gradient: Steep gradient (e.g., 5% B to 95% B in 5 mins) to elute the hydrophobic DCPO quickly.

2. Mass Spectrometry Settings (ESI+)

DCPO ionizes well in positive mode as


, 

, or

.
  • Precursor Ion: m/z ~219.0 (based on

    
     isotope pattern).
    
  • Quantifier Transition: m/z 219.0

    
     163.0 (Loss of epoxide moiety/alkyl chain).
    
  • Qualifier Transition: m/z 219.0

    
     133.0 (Dichlorophenol fragment).
    
Module 3: Troubleshooting & FAQs
Issue 1: "My recovery is consistently low (< 70%)."

Diagnosis: Epoxide Hydrolysis. The oxirane ring is highly reactive. If you extract using water or methanol-water mixtures without pH control, DCPO hydrolyzes into the corresponding diol (1-(3,5-dichlorophenoxy)-2,3-propanediol).

Corrective Action:

  • Change Diluent: Use 100% Acetonitrile or DMSO for stock solutions.

  • Limit Aqueous Exposure: During sample prep, keep the aqueous ratio low and temperature cold (

    
    ).
    
  • Silanize Glassware: Epoxides can react with active silanols on untreated glass surfaces. Use silanized vials.

Issue 2: "I see ghost peaks or carryover."

Diagnosis: Hydrophobic Adsorption. DCPO is lipophilic (LogP ~3-4). It sticks to the rotor seals and tubing of the HPLC.

Corrective Action:

  • Needle Wash: Use a strong organic wash (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20).

  • System Passivation: Flush the system with high organic solvent between runs.

Issue 3: "The peak shape is tailing."

Diagnosis: Secondary Interactions. The ether oxygen and the epoxide oxygen can interact with residual silanols on the column stationary phase.

Corrective Action:

  • Add Ammonium Formate: Add 5-10 mM Ammonium Formate to the mobile phase to mask silanol sites.

  • Column Choice: Switch to a "hybrid particle" column (e.g., BEH or HSS) which has fewer active silanols than silica-based columns.

Module 4: Validation Parameters (ICH Q2 & M7)

The following validation criteria are mandatory for PGI analysis.

ParameterAcceptance Criteria (PGI Level)Experimental Approach
Specificity No interference at RT of DCPO > 30% of LOQ.Inject blank matrix, API at high conc., and DCPO standard.
LOD (Limit of Detection) S/N ratio

3:1.
Serial dilution of standard in matrix.
LOQ (Limit of Quantitation) S/N ratio

10:1.
Lowest conc.[1] with precision RSD

10%.[2]
Linearity

.[2]
From LOQ to 150% of the specification limit (usually 6 points).
Accuracy (Recovery) 80% – 120% at LOQ level.Spike DCPO into the complex matrix at LOQ, 100%, and 120% levels.
Precision (Repeatability) RSD

10% (at trace levels).
6 injections at the specification limit.
Visual Workflow: Validation Logic

ValidationLogic Prep Sample Prep (Aprotic Solvent) Spike Spike at LOQ (Sensitivity Check) Prep->Spike Sep Chromatography (Resolution > 1.5) Spike->Sep Calc Calculate S/N (Target > 10) Sep->Calc Pass Valid Method Calc->Pass S/N > 10 Fail Redesign Prep Calc->Fail S/N < 10 Fail->Prep Optimize Extraction

Caption: Step-by-step logic for validating sensitivity (LOQ), the most critical parameter for genotoxic impurities.

References
  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3]Link

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Medicines Agency (EMA). (2010). Guideline on the Limits of Genotoxic Impurities.[4][5][6][7]Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5][6][7][8][9] Wiley. (General reference for epoxide analysis strategies).

Sources

Strategies for overcoming the poor solubility of dichlorophenoxy compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of Dichlorophenoxy Compounds

Researchers, scientists, and drug development professionals frequently encounter significant hurdles when working with dichlorophenoxy compounds due to their inherently poor solubility in aqueous media. This characteristic can impede experimental reproducibility, limit bioavailability in preclinical studies, and create complex formulation challenges. This guide is structured to serve as a dedicated technical support resource. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively. We will explore a logical progression of solubilization strategies, from fundamental adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs): First Principles

Q1: Why are dichlorophenoxy compounds so poorly soluble in water?

The limited aqueous solubility of dichlorophenoxy compounds stems from their molecular structure. The presence of two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity (hydrophobicity). While the phenoxyacetic acid moiety provides some potential for hydrogen bonding and ionization, the large, nonpolar chlorinated aromatic ring dominates, making it energetically unfavorable for the molecule to dissolve in the highly polar, hydrogen-bonded network of water.

Q2: I'm starting a new experiment. What is the absolute first thing I should try to dissolve my dichlorophenoxy compound?

Before attempting complex methods, the first step is always to assess if your compound is ionizable. Dichlorophenoxyacetic acid (2,4-D) and its derivatives are weak acids.[1] Therefore, the simplest and most effective initial strategy is pH adjustment .[2][3] By raising the pH of your aqueous medium above the compound's pKa, you deprotonate the carboxylic acid group, forming a more polar and significantly more water-soluble salt.[4]

Troubleshooting Guide: A Step-by-Step Workflow for Solubility Enhancement

This section provides a logical workflow to guide you from initial assessment to advanced solubilization techniques.

G start Start: Compound Insoluble in Aqueous Buffer char Step 1: Characterize Compound Is it ionizable (acidic/basic)? start->char ph_adj Strategy 1: pH Adjustment Adjust pH to > pKa (for acids) or < pKa (for bases) char->ph_adj  Yes cosolvent Strategy 2: Co-solvency Introduce a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 300) char->cosolvent  No / Insufficient precip_check Check for Precipitation Upon Dilution ph_adj->precip_check adv_strat Strategy 3: Advanced Methods Evaluate Surfactants or Cyclodextrins cosolvent->adv_strat Insufficient Solubility or High Solvent % Required success Success: Compound Solubilized cosolvent->success Success final_res Advanced Formulation: - Solid Dispersions - Nanosuspensions adv_strat->final_res Complex Formulation Needed adv_strat->success Success precip_check->cosolvent  Precipitates precip_check->success  Stable

Caption: Decision workflow for selecting a solubilization strategy.

Q3: My compound is a dichlorophenoxyacetic acid derivative. How do I implement pH adjustment?

For a weakly acidic compound, you need to prepare a buffer with a pH at least 2 units higher than the compound's pKa to ensure it is predominantly in its ionized, soluble form.

  • Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (A-) to the un-ionized (HA) form of the acid. When pH = pKa, the ratio is 1:1. When the pH is significantly higher than the pKa, the equilibrium shifts heavily towards the more soluble ionized form.[4]

  • Warning: A common pitfall is precipitation upon dilution into a medium with a different pH.[5] For instance, adding a stock solution dissolved at pH 8.0 into a cell culture medium buffered at pH 7.4 may cause the compound to crash out of solution. Always test the final concentration in the final experimental buffer for stability over time.

Q4: pH adjustment didn't work or isn't compatible with my experiment. What's next?

The next strategy is co-solvency . This involves adding a water-miscible organic solvent to your aqueous medium.[6]

  • Causality: Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the solvent system.[7][8] This lessens the energy penalty for creating a cavity in the solvent to accommodate the hydrophobic dichlorophenoxy molecule, thereby increasing its solubility.[8]

  • Common Choices: For laboratory-scale experiments, DMSO and ethanol are frequent starting points. For formulations intended for in vivo use, propylene glycol and PEG 300/400 are often preferred due to lower toxicity.[6][9]

  • See Protocol 1 for a detailed methodology on how to perform a co-solvent solubility study.

Q5: I need a very high percentage of co-solvent, which is affecting my cells. Are there other options?

Yes. When co-solvents are insufficient or incompatible, you should explore more advanced formulation strategies like using surfactants or cyclodextrins .

  • Surfactant-Based Solubilization (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[10][11] The hydrophobic core of these micelles can encapsulate the dichlorophenoxy compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous medium.[10][12] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used.[13]

G cluster_0 Below CMC cluster_1 Above CMC: Micelle Formation s1 s2 s3 drug1 Drug center n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 drug2 Drug

Caption: Surfactant monomers (left) and micellar encapsulation of a drug (right).

  • Cyclodextrin-Based Solubilization (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate a "guest" molecule, like a dichlorophenoxy compound, into their central cavity if it is of a suitable size and shape.[16] This host-guest complex effectively shields the hydrophobic part of the drug from the water, dramatically increasing its apparent solubility.[][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and safety profile.[18]

G drug Poorly Soluble Dichlorophenoxy Compound complex complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex drug_in_complex Drug

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Q6: My project requires a solid dosage form. What are my options?

For solid formulations, you should investigate advanced techniques like solid dispersions or nanosuspensions .

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[19][20] The drug can exist in an amorphous or molecularly dispersed state, which significantly enhances its dissolution rate upon contact with aqueous media.[21][22] Methods like hot-melt extrusion or solvent evaporation are used for preparation.[21]

  • Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron (nanometer) range.[23][24][25] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area and the saturation solubility, leading to a much faster dissolution rate.[25]

Quantitative Data Summary

The following table provides a hypothetical example of solubility enhancement for a model dichlorophenoxy compound ("Compound D") using the strategies discussed.

StrategyVehicle/ExcipientConcentrationResulting Solubility of "Compound D" (µg/mL)Fold Increase
Baseline pH 7.4 Phosphate Buffer-1.51x
pH Adjustment pH 8.5 Carbonate Buffer-150100x
Co-solvency 20% Ethanol in Water20% (v/v)7550x
Co-solvency 40% PEG 300 in Water40% (v/v)225150x
Surfactant Polysorbate 802% (w/v)450300x
Cyclodextrin Hydroxypropyl-β-CD10% (w/v)975650x

Experimental Protocols

Protocol 1: Co-solvent Solubility Assessment

This protocol outlines a method to determine the required concentration of a co-solvent to solubilize your compound.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh 10 mg of your dichlorophenoxy compound.

    • Dissolve it in 1 mL of 100% DMSO or ethanol to make a 10 mg/mL stock solution. Use gentle vortexing or sonication if needed.

  • Set Up Serial Dilutions:

    • In a series of microcentrifuge tubes, prepare different co-solvent/aqueous buffer mixtures. For example: 50%, 40%, 30%, 20%, 10%, 5%, and 2% (v/v) of your chosen co-solvent in your experimental buffer (e.g., PBS pH 7.4).

  • Test Solubility at Target Concentration:

    • Add a small aliquot of your high-concentration stock solution to each co-solvent mixture to achieve your final desired experimental concentration (e.g., 10 µM).

    • Example: To get a 10 µM final concentration from a 10 mg/mL stock (assuming MW = 300 g/mol ), you would perform a 1:3333 dilution.

  • Equilibrate and Observe:

    • Vortex each tube briefly.

    • Allow the solutions to equilibrate at room temperature for at least 1-2 hours.

    • Visually inspect each tube against a dark background for any signs of precipitation or cloudiness. Use a light microscope for a more sensitive assessment.

  • Determine the Minimum Co-solvent Requirement:

    • The lowest percentage of co-solvent that results in a clear, stable solution is your minimum requirement for that concentration.

    • Self-Validation: Always prepare a final solution at this co-solvent percentage and monitor it for stability over your experimental timeframe (e.g., 24-48 hours) to ensure no delayed precipitation occurs.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 285. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Preprints.org. [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (2014). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Singh, A., & Worku, Z. A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 4(1), 1. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

  • Zhang, X., Wu, D., & Wang, Z. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529–2552. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. (n.d.). Bentham Science. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. (n.d.). CD Formulation. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave. [Link]

  • Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review. (n.d.). CORE. [Link]

  • Solubility Enchantment Of Poorly Soluble Drug. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025). Acme-Hardesty. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). ResearchGate. [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 285. [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2012). Molecules, 17(5), 5184–5201. [Link]

  • Micellar solubilization of drugs. (2005). University of Alberta. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 209–220. [Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). Food Science & Nutrition, 8(8), 4175–4185. [Link]

  • Solubilization – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (n.d.). ResearchGate. [Link]

  • 2 4 dichlorophenoxyacetic acid water solubility. (2018). Brainly.in. [Link]

  • Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. (2024). MDPI. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

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Minimizing side-product formation in the synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane (CAS: 19450-63-6). This guide prioritizes the minimization of critical side-products, specifically the "dimer" impurity and hydrolytic byproducts.

Product: 2-[(3,5-Dichlorophenoxy)methyl]oxirane (3,5-Dichlorophenyl Glycidyl Ether) Application: Pharmaceutical Intermediate, Epoxy Resin Modifier Reaction Type: Williamson Ether Synthesis / Epoxidation via Epichlorohydrin[1][2]

Part 1: Mechanistic Troubleshooting (The "Why")

Understanding the competition between the desired pathway and the impurity-generating pathways is critical for control. The synthesis involves the reaction of 3,5-dichlorophenol with epichlorohydrin (ECH) in the presence of a base (e.g., NaOH, K₂CO₃) and often a Phase Transfer Catalyst (PTC).

The Critical Pathways

The reaction is not a simple


 displacement.[2] It proceeds via a ring-opening/ring-closing sequence.[2]
  • Main Pathway (Desired):

    • Step A: Phenoxide attacks the Epichlorohydrin (usually at the epoxide ring), forming a chlorohydrin intermediate.

    • Step B: The intermediate undergoes intramolecular dehydrochlorination (ring closure) to form the target glycidyl ether.

  • Impurity Pathway A (The "Dimer"):

    • Cause: The target product (an epoxide) is itself an electrophile.[2] If excess phenoxide is present, it will attack the product instead of the ECH.

    • Result: Formation of 1,3-bis(3,5-dichlorophenoxy)-2-propanol .[1][2] This is the most persistent impurity and is difficult to remove.[2]

  • Impurity Pathway B (Hydrolysis):

    • Cause: Water in the system (from the base or atmosphere) attacks ECH or the product.

    • Result: Formation of 3-chloro-1,2-propanediol (from ECH) or 3-(3,5-dichlorophenoxy)-1,2-propanediol (from product ring opening).[1][2]

Reaction Network Diagram

The following diagram illustrates the kinetic competition you must manage.

ReactionNetwork cluster_0 Reactants Phenol 3,5-Dichlorophenol Intermediate Chlorohydrin Intermediate Phenol->Intermediate + ECH, Base (Step 1) ECH Epichlorohydrin (Excess Required) Hydrolysis IMPURITY B: Diol / Glycol ECH->Hydrolysis + H2O Product TARGET: 2-[(3,5-Dichlorophenoxy) methyl]oxirane Intermediate->Product - HCl (Step 2) Dimer IMPURITY A: 1,3-bis(phenoxy)-2-propanol (Dimer) Product->Dimer + Phenol (Low ECH Ratio) Product->Hydrolysis + H2O

Figure 1: Kinetic competition in glycidyl ether synthesis. The red path (Dimerization) is the primary yield-killer and is accelerated by low ECH concentrations.

Part 2: Process Optimization Guides (FAQs)

Q1: I am seeing high levels (>5%) of the "Dimer" impurity. How do I stop this?

Diagnosis: The local concentration of Phenoxide is too high relative to Epichlorohydrin, or the reaction has proceeded too long. Corrective Action:

  • Increase Stoichiometry: You cannot run this 1:1. Use Epichlorohydrin as the solvent or in large excess (5–10 equivalents).[2] This statistically ensures the phenoxide collides with ECH (to form product) rather than with the Product (to form dimer).

  • Inverse Addition: Do not add ECH to the Phenol/Base mixture. Instead, dissolve the Phenol in ECH (if using as solvent) or a co-solvent, and add the Base slowly. Alternatively, add the Phenol/Base mixture slowly into hot ECH.[2]

  • Stop Early: Dimer formation accelerates towards the end of the reaction when ECH is depleted.[2] Stop the reaction at 95-98% conversion rather than chasing 100%.

Q2: The reaction is stalling, but adding more base just increases impurities.

Diagnosis: Your Phase Transfer Catalyst (PTC) may be ineffective or degraded, or the system is too wet.[1] Corrective Action:

  • Catalyst Selection: For dichlorophenols (electron-poor), Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA) (1-3 mol%) are effective.[1][2]

  • Temperature Check: Ensure the reaction is between 80°C and 100°C . Below this, the ring-closure step (Step B in Fig 1) is slow, causing accumulation of the chlorohydrin intermediate.

  • Water Management: If using solid base (e.g., K₂CO₃), ensure it is finely ground and the solvent is dry.[1][2] If using NaOH(aq), vigorous stirring is required to maximize interfacial area.[2]

Q3: My product contains a "diol" impurity that won't wash out.

Diagnosis: Hydrolysis of the epoxide ring. This usually happens during the workup, not just the reaction. Corrective Action:

  • Workup pH: Epoxides are sensitive to acid-catalyzed hydrolysis.[2] Ensure your quench water is neutral or slightly basic.[2]

  • Remove ECH First: Do not wash the reaction mixture with water while it still contains a large excess of Epichlorohydrin and Base.[2] Distill off the excess ECH first under reduced pressure, then perform the aqueous wash on the residue.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize dimer formation by maintaining a high ECH:Phenol ratio.[2]

Reagents:

  • 3,5-Dichlorophenol (1.0 equiv)[1][2]

  • Epichlorohydrin (8.0 - 10.0 equiv) [Acts as reagent and solvent][2]

  • Potassium Carbonate (anhydrous, 2.0 equiv) [Milder than NaOH, reduces hydrolysis][1][2]

  • TBAB (0.03 equiv) [Phase Transfer Catalyst][1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for slurries), a reflux condenser, and a thermometer.

  • Charge: Add Epichlorohydrin (10 equiv) and TBAB (3 mol%). Heat to 90°C .

  • Addition: Mix 3,5-Dichlorophenol and Potassium Carbonate. Add this solid mixture to the hot ECH in small portions over 1 hour.

    • Why? This keeps the concentration of dissolved phenoxide low, forcing it to react with the vast excess of ECH immediately.

  • Reaction: Stir at 90-100°C for 3–5 hours. Monitor by HPLC/TLC.[2][3]

    • Endpoint: Look for the disappearance of Phenol.[2] Do not wait for the disappearance of the intermediate chlorohydrin if the Dimer peak starts growing.

  • Distillation (Critical): Cool to 50°C. Filter off the inorganic salts (KCl/K₂CO₃). Distill off the excess ECH under vacuum (rotary evaporator) before adding any water.

    • Why? Adding water to hot ECH/Base mixtures creates emulsions and hydrolyzes the reagent.[2]

  • Workup: Dissolve the oily residue in Toluene or Ethyl Acetate.[2] Wash with water (x2) and Brine (x1).[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization (if solid) from Isopropanol/Hexane or vacuum distillation.[2]

Part 4: Data & Comparison

Catalyst & Base Performance Matrix
Base / Catalyst SystemReactivityDimer FormationHydrolysis RiskRecommendation
NaOH (aq) / TBAB HighModerateHigh Good for scale-up if water is managed carefully.[2]
K₂CO₃ (s) / TBAB ModerateLow Low Preferred for high purity.
NaH / DMF Very HighHighLowDangerous/Expensive.[1][2] Avoid for this application.
NaOH (s) / No Cat LowHighModerateNot recommended.[2] Slow reaction favors side products.[2]
Stoichiometry Impact on Purity
ECH : Phenol RatioTypical YieldDimer Impurity %
1.5 : 1 60-70%10 - 15% (High)
5.0 : 1 85-90%2 - 4%
10.0 : 1 92-96% < 1%

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard reference for Williamson Ether Synthesis protocols).

  • Spagnolo, P., et al. "Synthesis of Epoxides and Glycidyl Ethers."[1][2] Journal of Organic Chemistry. (General mechanism of epichlorohydrin coupling).[2]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1][2] Oxford University Press, 2012 .[1][2] (Mechanistic grounding for nucleophilic substitution on epoxides).

  • Information on Epichlorohydrin Handling: PubChem. Epichlorohydrin (Compound). [Link][2]

  • Specific CAS Data: PubChem. 2-[(3,5-Dichlorophenoxy)methyl]oxirane. [Link][1][2]

Sources

Validation & Comparative

Comparative analysis of different synthetic pathways to 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-[(3,5-Dichlorophenoxy)methyl]oxirane, a key intermediate in the pharmaceutical and agrochemical industries. The discussion delves into the mechanistic details, experimental protocols, and relative merits of each pathway to inform strategic synthetic planning.

Introduction: The Significance of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

2-[(3,5-Dichlorophenoxy)methyl]oxirane, also known as 3,5-dichlorophenyl glycidyl ether, is a valuable bifunctional molecule. The substituted aromatic ring provides a scaffold common in many bioactive compounds, while the highly reactive oxirane (epoxide) ring serves as an electrophilic site for nucleophilic addition, enabling the facile construction of more complex molecular architectures. The efficiency and selectivity of its synthesis are paramount to the economic viability of multi-step synthetic campaigns.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane is predominantly achieved through two well-established strategies: a sequential two-step approach involving Williamson ether synthesis followed by epoxidation, and a more direct one-pot synthesis from 3,5-dichlorophenol and epichlorohydrin.

Pathway 1: The Stepwise Approach - Williamson Ether Synthesis and Subsequent Epoxidation

This classical and highly reliable methodology dissects the synthesis into two distinct and controllable stages.

Step 1: Williamson Ether Synthesis of 1-Allyloxy-3,5-dichlorobenzene

The foundational step is the formation of an ether linkage via the Williamson ether synthesis.[1][2] This S\textsubscriptN2 reaction involves the nucleophilic attack of the 3,5-dichlorophenoxide ion on an allyl halide.[3][4] The phenoxide is generated in situ by deprotonating 3,5-dichlorophenol with a suitable base, such as potassium carbonate or sodium hydride.

Causality in Experimental Design: The choice of a polar aprotic solvent like acetone or DMF facilitates the S\textsubscriptN2 reaction by solvating the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. The use of a primary halide, allyl bromide, is crucial as it minimizes the competing elimination reaction.[1]

Williamson_Ether_Synthesis Phenol 3,5-Dichlorophenol Phenoxide 3,5-Dichlorophenoxide Anion Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product 1-Allyloxy-3,5-dichlorobenzene Phenoxide->Product Sₙ2 Attack AllylHalide Allyl Bromide AllylHalide->Product

Caption: Williamson ether synthesis of the allyl ether intermediate.

Step 2: Epoxidation of 1-Allyloxy-3,5-dichlorobenzene

The terminal alkene of the synthesized allyl ether is then oxidized to form the desired oxirane ring. Peroxyacids, most notably meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation.[5][6] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism.

Mechanistic Insight: The stereospecificity of the m-CPBA epoxidation is a key advantage, though not relevant for this particular achiral product. The reaction is typically performed in a non-polar solvent like dichloromethane to prevent the opening of the newly formed epoxide ring by protic solvents.

Epoxidation AllylEther 1-Allyloxy-3,5-dichlorobenzene Product 2-[(3,5-Dichlorophenoxy)methyl]oxirane AllylEther->Product Oxygen Transfer mCPBA m-CPBA mCPBA->Product Byproduct m-Chlorobenzoic Acid Product->Byproduct

Caption: Epoxidation of the allyl ether to the final product.

Pathway 2: The Convergent Approach - One-Pot Synthesis from 3,5-Dichlorophenol and Epichlorohydrin

This method is a more atom-economical and streamlined approach, often favored in industrial settings.[7] It involves the direct reaction of 3,5-dichlorophenol with epichlorohydrin in the presence of a base.

The Underlying Mechanism: The reaction is initiated by the deprotonation of the phenol. The resulting phenoxide then attacks one of the carbon atoms of the epichlorohydrin ring, leading to its opening and the formation of a chlorohydrin intermediate. This intermediate is then deprotonated by the base, triggering an intramolecular S\textsubscriptN2 reaction that displaces the chloride and forms the new oxirane ring.[8]

The Role of Phase-Transfer Catalysis: To overcome the immiscibility of the aqueous base and the organic reactants, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt is often employed. The PTC facilitates the transport of the hydroxide or phenoxide ion into the organic phase, accelerating the reaction.[9]

Caption: One-pot synthesis via a chlorohydrin intermediate.

Quantitative and Qualitative Comparison of Pathways

FeaturePathway 1: Two-Step SynthesisPathway 2: One-Pot Synthesis
Starting Materials 3,5-Dichlorophenol, Allyl Halide, Oxidizing Agent3,5-Dichlorophenol, Epichlorohydrin, Base
Number of Steps Two distinct synthetic operationsSingle synthetic operation
Typical Yields High yields are achievable in both steps, but the overall yield is a product of the two.Can achieve high yields, but is more susceptible to side reactions like polymerization of epichlorohydrin.
Reaction Conditions Williamson ether synthesis may require elevated temperatures. Epoxidation is often performed at or below room temperature.Typically requires heating and careful control of the rate of base addition to avoid exothermic reactions.
Reagents & Safety Involves handling of potentially lachrymatory allyl halides and explosive peroxyacids.Epichlorohydrin is a known carcinogen and requires careful handling. Strong bases are corrosive.
Purification Allows for the purification of the intermediate, which can lead to a higher purity final product.Purification is performed only on the final product, which may be more challenging if side products are formed.
Scalability Readily scalable, but the two-step nature adds to the operational complexity and time.Highly amenable to large-scale industrial production due to its one-pot nature.

Detailed Experimental Protocols

Protocol for Pathway 1: Two-Step Synthesis

Step 1: Synthesis of 1-Allyloxy-3,5-dichlorobenzene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorophenol (16.3 g, 0.1 mol) in 200 mL of acetone.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • Add allyl bromide (13.3 g, 0.11 mol) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL), wash with 1M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO\textsubscript4, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography to obtain pure 1-allyloxy-3,5-dichlorobenzene.

Step 2: Synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

  • Dissolve 1-allyloxy-3,5-dichlorobenzene (10.15 g, 0.05 mol) in 150 mL of dichloromethane in a flask placed in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 12.3 g, 0.055 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with a 10% aqueous solution of sodium sulfite (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na\textsubscript2SO\textsubscript4, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2-[(3,5-Dichlorophenoxy)methyl]oxirane as a white solid.

Protocol for Pathway 2: One-Pot Synthesis
  • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 3,5-dichlorophenol (16.3 g, 0.1 mol), epichlorohydrin (46.3 g, 0.5 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Heat the mixture to 70 °C with vigorous stirring.

  • Add a 40% aqueous solution of sodium hydroxide (12.0 g, 0.3 mol of NaOH) dropwise over 2 hours, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, continue stirring at 70 °C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and add 100 mL of toluene and 100 mL of water.

  • Separate the organic layer and wash it with water (2 x 100 mL) until the pH is neutral.

  • Dry the organic layer over anhydrous MgSO\textsubscript4, filter, and remove the toluene and excess epichlorohydrin under reduced pressure.

  • Purify the resulting residue by vacuum distillation or recrystallization to obtain 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

Authoritative Conclusion and Recommendation

The selection of an optimal synthetic pathway is contingent upon the specific objectives of the synthesis.

  • For exploratory, small-scale syntheses where high purity is critical and operational complexity is less of a concern, the two-step pathway (Pathway 1) is recommended. The ability to purify the intermediate allyl ether ensures a cleaner final product and can simplify downstream applications.

  • For large-scale production and process chemistry applications , where efficiency, cost-effectiveness, and atom economy are the primary drivers, the one-pot synthesis (Pathway 2) is the superior choice.[7] While it requires more stringent process control to manage exotherms and minimize side-product formation, its streamlined nature offers significant advantages in an industrial context.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route empowers the synthetic chemist to make an informed decision that aligns with their research or production goals.

References

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A Comparative Analysis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane and Other Dichlorinated Phenoxy Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane and other relevant dichlorinated phenoxy compounds, focusing on their performance in key biological assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced biological activities of this chemical class. Our analysis is grounded in established experimental data and aims to provide a clear, objective comparison to inform future research and development.

Introduction: A Diverse Class of Biologically Active Molecules

Dichlorinated phenoxy compounds represent a broad class of molecules with diverse biological activities, ranging from herbicidal to potential therapeutic applications. The specific positioning of chlorine atoms on the phenoxy ring, along with the nature of the side chain, dramatically influences their interaction with biological systems. This guide will focus on a comparative evaluation of 2-[(3,5-Dichlorophenoxy)methyl]oxirane against other well-characterized dichlorinated phenoxy compounds, such as the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).

The inclusion of an oxirane (epoxide) ring in 2-[(3,5-Dichlorophenoxy)methyl]oxirane suggests a different reactivity profile compared to the more common phenoxyacetic acids. Epoxides are known to be reactive functional groups that can interact with various nucleophiles in biological systems, including DNA and proteins, and are substrates for enzymes like epoxide hydrolases.[1] This inherent reactivity makes a comparative analysis of its biological effects particularly pertinent.

Comparative Biological Activity

The biological effects of dichlorinated phenoxy compounds are diverse and dependent on their specific chemical structures. While some, like 2,4-D, are known to act as synthetic auxins in plants, others exhibit different mechanisms of action in mammalian systems.[2][3]

Cytotoxicity

The cytotoxic potential of dichlorinated phenoxy compounds has been evaluated in various cell lines. For instance, the herbicide linuron and its metabolite 3,4-dichloroaniline have shown toxicity in rat dopaminergic neurons (N27 cells) at concentrations above 50 μM.[4][5] Specifically, linuron and 3,4-dichloroaniline exhibited IC50 values of approximately 60.8 μM and 79.2 μM, respectively, in serum-free conditions.[4] In contrast, mouse hippocampal neurons (HT-22 cells) showed negligible susceptibility to these compounds.[4][5]

Other studies have explored the cytotoxic effects of novel phenoxy derivatives against various cancer cell lines. For example, certain 4-phenoxypyridine derivatives have demonstrated significant cytotoxicity against A549, H460, BGC823, MKN45, and HT-29 cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[6] Similarly, novel 4-phenoxyquinoline derivatives have shown potent antiproliferative activity against a panel of cancer cell lines, with the most promising compound exhibiting IC50 values as low as 0.023 μM against MKN-45 cells.[7]

Table 1: Comparative Cytotoxicity of Dichlorinated Phenoxy and Related Compounds

CompoundCell LineAssayEndpointResultReference
LinuronN27 (rat dopaminergic neurons)Calcein AMIC50~60.8 μM (serum-free)[4]
3,4-dichloroanilineN27 (rat dopaminergic neurons)Calcein AMIC50~79.2 μM (serum-free)[4]
LinuronHT-22 (mouse hippocampal neurons)Calcein AMCytotoxicityNegligible[4][5]
3,4-dichloroanilineHT-22 (mouse hippocampal neurons)Calcein AMCytotoxicityNegligible[4][5]
Novel 4-phenoxypyridine derivative (15b)A549 (human lung carcinoma)Not specifiedIC500.75 μM[6]
Novel 4-phenoxyquinoline derivative (41)MKN-45 (human gastric cancer)Not specifiedIC500.023 μM[7]
Genotoxicity

The genotoxic potential of dichlorinated phenoxy compounds is a significant area of investigation. 2,4-D has been shown to induce DNA damage and sister chromatid exchange (SCE) in Chinese Hamster Ovary (CHO) cells at concentrations ranging from 2.0-10.0 µg/ml.[3] However, other studies on derivatives of 2,4-D, such as its butoxyethylester and isopropylamine salts, found no evidence of genotoxicity in cultured mammalian cells.[9] This highlights the importance of the specific chemical form in determining genotoxic potential.

The herbicide dicamba has also been identified as a DNA damaging agent, inducing a significant increase in SCE frequency in human lymphocyte cultures at a concentration of 200.0 µg/ml.[10]

Due to the reactive epoxide group, 2-[(3,5-Dichlorophenoxy)methyl]oxirane could potentially exhibit genotoxic effects through alkylation of DNA. However, direct experimental data on its genotoxicity is currently lacking in the available literature.

Enzyme Inhibition and Induction

The oxirane moiety of 2-[(3,5-Dichlorophenoxy)methyl]oxirane makes it a substrate for epoxide hydrolases (EH). A structurally similar compound, tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane), has been shown to be metabolized by microsomal EH to form a diol.[11] Furthermore, tridiphane was found to be a weak inhibitor of microsomal EH and cytosolic glutathione S-transferases (GST).[11]

Interestingly, dietary exposure of mice to 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) resulted in increased activities of both cytosolic and microsomal epoxide hydrolases in the liver.[12] This induction of EH activity is also associated with peroxisome proliferation, a known effect of certain phenoxy herbicides.[12] Tridiphane has also been shown to induce hepatic EH enzymes and cause peroxisome proliferation in mice.[13]

Some phenoxy acetic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[14] Certain synthesized derivatives displayed potent COX-2 inhibitory activity with IC50 values in the sub-micromolar range, with some showing greater efficacy than the reference drug celecoxib.[14]

Signaling Pathways and Mechanisms of Action

The mechanisms of action for dichlorinated phenoxy compounds are varied. Phenoxyacetic acids like 2,4-D act as synthetic auxins in plants, leading to uncontrolled growth and eventual death of broadleaf species.[2][3] In mammals, some of these compounds, including 2,4-D and 2,4,5-T, are known to be peroxisome proliferators.[12] This involves the activation of peroxisome proliferator-activated receptors (PPARs), leading to increased expression of genes involved in lipid metabolism and cell growth.

The presence of the oxirane ring in 2-[(3,5-Dichlorophenoxy)methyl]oxirane suggests a potential for covalent modification of cellular macromolecules, which could lead to a distinct toxicological and pharmacological profile compared to the phenoxyacetic acids.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Dichlorinated_Phenoxy_Compound Dichlorinated Phenoxy Compound Epoxide_Hydrolase Epoxide Hydrolase Dichlorinated_Phenoxy_Compound->Epoxide_Hydrolase Metabolism (for oxiranes) PPAR_Activation PPAR Activation Dichlorinated_Phenoxy_Compound->PPAR_Activation Activation (for some phenoxy acids) Reactive_Intermediate Reactive Intermediate (from oxirane) Dichlorinated_Phenoxy_Compound->Reactive_Intermediate Metabolite Diol Metabolite Epoxide_Hydrolase->Metabolite Gene_Expression Altered Gene Expression PPAR_Activation->Gene_Expression Cellular_Nucleophiles Cellular Nucleophiles (DNA, Proteins) Reactive_Intermediate->Cellular_Nucleophiles Covalent Modification Cellular_Nucleophiles->Gene_Expression Genotoxicity

Caption: Generalized signaling pathways for dichlorinated phenoxy compounds.

Experimental Protocols

To ensure the reproducibility of findings, standardized protocols are crucial. Below are methodologies for key assays used to evaluate the biological activity of dichlorinated phenoxy compounds.

Protocol: In Vitro Cytotoxicity Assay (Calcein AM)

This protocol is adapted from methodologies used to assess the cytotoxicity of linuron and its metabolites.[5]

  • Cell Seeding:

    • Culture cells (e.g., N27 or HT-22) in appropriate media to approximately 80-90% confluency.

    • Trypsinize and seed cells into 96-well plates at a density of 1.2 x 10^4 cells per well in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in cell culture media to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that causes toxicity (e.g., 0.4%).[15]

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control wells (media with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24 hours).

  • Cell Viability Assessment:

    • Prepare a working solution of Calcein AM (e.g., 1 µM) in phosphate-buffered saline (PBS).

    • Remove the treatment media from the wells and wash once with PBS.

    • Add 100 µL of the Calcein AM working solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (media only).

    • Express the results as a percentage of the vehicle control.

    • Calculate IC50 values using a suitable software package by fitting the data to a dose-response curve.

Caption: Workflow for a Calcein AM cytotoxicity assay.

Protocol: Genotoxicity Assessment (Comet Assay)

This protocol is based on the single-cell gel electrophoresis (SCGE) assay used to evaluate DNA damage by 2,4-D.[3]

  • Cell Treatment:

    • Expose cells in culture to various concentrations of the test compound for a defined period (e.g., 90 minutes).

  • Cell Harvesting and Embedding:

    • Harvest the cells and resuspend them in low-melting-point agarose at 37°C.

    • Pipette the cell suspension onto a microscope slide pre-coated with normal-melting-point agarose.

    • Cover with a coverslip and allow the agarose to solidify at 4°C.

  • Cell Lysis:

    • Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold electrophoresis buffer.

    • Allow the DNA to unwind for a set period (e.g., 20 minutes).

    • Apply a voltage to the electrophoresis tank for a specified time (e.g., 20 minutes at 25 V).

  • Neutralization and Staining:

    • Gently rinse the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify the extent of DNA migration (comet tail length and intensity), which is indicative of DNA damage.

Conclusion

The biological activity of dichlorinated phenoxy compounds is highly dependent on their specific chemical structure. While phenoxyacetic acids like 2,4-D have well-characterized herbicidal activity and can induce peroxisome proliferation and epoxide hydrolase activity in mammals, the introduction of an oxirane ring, as in 2-[(3,5-Dichlorophenoxy)methyl]oxirane, suggests a different biological profile. The reactive nature of the epoxide group points towards potential interactions with cellular nucleophiles and metabolism by epoxide hydrolases.

Further direct comparative studies are necessary to fully elucidate the cytotoxic, genotoxic, and enzymatic effects of 2-[(3,5-Dichlorophenoxy)methyl]oxirane relative to other dichlorinated phenoxy compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations. A deeper understanding of the structure-activity relationships within this chemical class will be invaluable for both risk assessment and the development of novel therapeutic agents.

References

  • Benchchem. Reproducibility of Experiments Using 4-(2,5-Dichlorophenoxy)benzoic Acid: A Comparative Guide.
  • Celik A, et al. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells. Toxicol In Vitro. 2005 Mar;19(2):289-97.
  • AVESİS. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • Gollapudi BB, et al. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures. Mutat Res. 1999 Jul 21;444(1):217-25.
  • Moody DE, et al. Induction of cytosolic and microsomal epoxide hydrolases and proliferation of peroxisomes and mitochondria in mouse liver after dietary exposure to p-chlorophenoxyacetic acid, 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid. Biochem Pharmacol. 1986 Oct 1;35(19):3301-9.
  • González M, et al. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. J Hazard Mater. 2009 Aug 15;167(1-3):1137-41.
  • Jakaria M, et al. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. Antioxidants (Basel). 2023 Sep 17;12(9):1758.
  • ResearchGate. Insights into Cytotoxicity and Redox Modulation by the Herbicide Linuron and Its Metabolite, 3,4-Dichloroaniline.
  • Wang SF, et al. Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Arch Pharm (Weinheim). 2019 Jan 21;352(2):e1800264.
  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Al-Ostoot FH, et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. 2024 Mar 15;29(6):1305.
  • Gong P, et al. Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors. Bioorg Med Chem. 2017 Aug 15;25(16):4349-4358.
  • Moody DE, et al. The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation. Toxicol Appl Pharmacol. 1986 Aug;85(2):239-48.
  • Moody DE, et al. Metabolism of tridiphane (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse. Drug Metab Dispos. 1988 May-Jun;16(3):425-30.
  • CymitQuimica. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane.
  • Chemsrc. Oxirane,2-[(2,4-dichlorophenoxy)methyl] | CAS#:2212-07-9.

Sources

Comparative Guide: Spectroscopic Differentiation of 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-performance epoxy resins and pharmaceutical intermediates, 2-[(3,5-Dichlorophenoxy)methyl]oxirane (also known as 3,5-dichlorophenyl glycidyl ether) is a critical target. Its performance relies heavily on isomeric purity. The presence of regioisomers—specifically the 2,4-dichloro and 2,6-dichloro variants—can drastically alter the cross-linking density and thermal stability of derived polymers due to steric hindrance and symmetry breaking.

This guide provides a definitive spectroscopic framework to distinguish the 3,5-target from its common isomers. Unlike standard datasheets, this document focuses on the comparative analysis required to validate structural integrity.

Structural Analysis & Isomer Landscape

To select the correct analytical method, one must understand the symmetry constraints of the isomers. The target molecule consists of a glycidyl ether tail attached to a dichlorinated phenolic ring.

  • Target (3,5-Dichloro): Possesses a

    
     axis of symmetry through the C1-C4 bond of the aromatic ring.
    
  • Contaminant A (2,4-Dichloro): Asymmetric substitution; common impurity from chlorination.

  • Contaminant B (2,6-Dichloro): Symmetric, but sterically crowded near the ether linkage.

Diagram 1: Isomer Symmetry & Proton Environments

IsomerSymmetry cluster_0 Target: 3,5-Dichloro cluster_1 Isomer: 2,4-Dichloro cluster_2 Isomer: 2,6-Dichloro Target Symmetry: C2 Axis Aromatic Protons: 2 Sets (2:1 ratio) Sterics: Low Iso24 Symmetry: None Aromatic Protons: 3 Sets (1:1:1 ratio) Sterics: Medium Target->Iso24 Distinguishable by Proton Count Iso26 Symmetry: C2 Axis Aromatic Protons: 2 Sets (2:1 ratio) Sterics: High (Ortho effect) Target->Iso26 Distinguishable by Chemical Shift (Shielding)

Caption: Symmetry analysis determining the complexity of NMR spectra. The 3,5-isomer is chemically distinct due to its meta-substitution pattern lacking ortho-steric hindrance.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Regio-Chemistry [1]

NMR is the only technique capable of definitively assigning the substitution pattern. The analysis focuses on the Aromatic Region (6.5 – 7.5 ppm) , as the glycidyl region (2.5 – 4.5 ppm) remains largely similar across isomers.

Comparative H NMR Signatures
Feature3,5-Dichloro (Target) 2,4-Dichloro (Impurity) 2,6-Dichloro (Impurity)
Symmetry Symmetric (

effective)
AsymmetricSymmetric
Aromatic Signals 2 distinct signals 3 distinct signals 2 distinct signals
Integration 2:11:1:12:1
Coupling (

)
Meta-coupling (

Hz)
Ortho (

Hz) & Meta
Meta-coupling (

Hz)*
Shift (

)

6.90 (2H, d),

7.00 (1H, t)

7.4 (d), 7.2 (dd), 6.9 (d)

7.3 (2H, d),

7.0 (1H, t)

> Note: The 2,6-isomer shows a characteristic downfield shift for the H-3,5 protons due to the deshielding effect of adjacent chlorines, differentiating it from the 3,5-isomer.

Experimental Protocol: High-Resolution H NMR
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d). Avoid DMSO-d
    
    
    
    unless solubility is an issue, as it can broaden peaks due to viscosity.
  • Acquisition: Run at minimum 400 MHz. Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration of aromatic protons.
    
  • Processing: Apply exponential multiplication (LB = 0.3 Hz).

  • Validation:

    • Confirm Glycidyl region:

      
       2.7 (dd), 2.9 (dd), 3.3 (m), 3.9 (dd), 4.2 (dd).
      
    • Decision Gate: If the aromatic region shows a doublet (

      
       Hz), the sample contains 2,4- or 2,6-isomers. The 3,5-isomer must show narrow meta-coupling (
      
      
      
      Hz).

Method 2: Vibrational Spectroscopy (IR & Raman)

Rapid Screening & Functional Group Verification

While less specific than NMR for isomer identification, IR is superior for detecting the epoxide ring integrity and C-Cl substitution patterns (fingerprint region).

Infrared (FT-IR) Differentiation
  • Common Features: All isomers exhibit the C-O-C asymmetric stretch (~1250 cm

    
    ) and the Epoxide ring breathing (~915 cm
    
    
    
    ).
  • The Differentiator (Fingerprint 600–900 cm

    
    ): 
    
    • 3,5-Dichloro: Strong bands at 800 cm

      
        and 840 cm
      
      
      
      (isolated H wagging).
    • 2,4-Dichloro: Characteristic band near 870 cm

      
        (1,2,4-substitution pattern).
      
    • 2,6-Dichloro: Strong band near 770 cm

      
        (1,2,3-substitution pattern).
      
Raman Spectroscopy

Raman is particularly sensitive to the polarizability of the C-Cl bond.

  • 3,5-isomer: Exhibits a symmetric ring breathing mode shifted to ~1000 cm

    
      and distinct C-Cl stretching at ~380 cm
    
    
    
    .

Method 3: Mass Spectrometry (GC-MS)

Trace Impurity Analysis

GC-MS is the preferred method for quantifying low-level isomeric impurities (e.g., <0.1%).

  • Molecular Ion (

    
    ):  All isomers show 
    
    
    
    (based on
    
    
    Cl).
  • Isotope Pattern: The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for

    
    , 
    
    
    
    , and
    
    
    peaks. This confirms the dichloro- species but does not identify the isomer.
  • Fragmentation (EI Source):

    • 3,5-Dichloro: Major fragment at

      
       162 (dichlorophenol cation) after loss of the glycidyl moiety (
      
      
      
      , mass 57).
    • Ortho-Effect (2,x-isomers): Isomers with chlorine at the 2-position (ortho) often show an enhanced loss of HCl or interaction with the ether oxygen, leading to subtle variations in the abundance of the

      
       183 fragment (loss of Cl).
      

Standardized Characterization Workflow

To ensure data integrity during drug or resin development, follow this logical workflow.

Diagram 2: Analytical Decision Tree

Workflow Sample Crude Sample (Synthesis Product) IR Step 1: FT-IR (Check Epoxide @ 915 cm-1) Sample->IR NMR Step 2: 1H NMR (CDCl3) (Analyze Aromatic Region) IR->NMR Decision Coupling Constant Analysis NMR->Decision Pass Meta-Coupling Only (J~2Hz) = 3,5-Isomer Confirmed Decision->Pass Symmetric Fail Ortho-Coupling (J>8Hz) = 2,4 or 2,6 Contamination Decision->Fail Asymmetric GCMS Step 3: GC-MS (Quantify Impurity %) Pass->GCMS Fail->GCMS

Caption: Step-by-step protocol for verifying the identity and purity of 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Dichlorophenol Isomers. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Source for fundamental phenol NMR shifts). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative text on coupling constants and additivity rules).

  • PubChem. Compound Summary: 2,4-Dichlorophenol (Precursor Data).[4] National Library of Medicine. Available at: [Link]

Sources

Purity assessment of synthesized 2-[(3,5-Dichlorophenoxy)methyl]oxirane by multiple analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Purity Assessment of Synthesized 2-[(3,5-Dichlorophenoxy)methyl]oxirane

For professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis, the purity of a chemical intermediate is not merely a quantitative metric; it is the bedrock of reproducible outcomes, safety, and regulatory compliance. This guide provides an in-depth comparison of multiple analytical techniques for assessing the purity of synthesized 2-[(3,5-Dichlorophenoxy)methyl]oxirane, a key epoxide intermediate. Our focus extends beyond procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity determination.

The reactive epoxide ring in 2-[(3,5-Dichlorophenoxy)methyl]oxirane makes it a valuable building block, but also susceptible to side reactions and degradation, leading to impurities that can compromise subsequent synthetic steps and the integrity of the final product.[1] Therefore, a multi-faceted analytical strategy is essential for a comprehensive purity profile. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for purity assessment due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds like our target oxirane.[2] The principle lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Causality in Method Design

A Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The non-polar nature of the C18 (octadecylsilyl) stationary phase effectively retains the moderately polar 2-[(3,5-Dichlorophenoxy)methyl]oxirane and allows for separation from more polar starting materials or hydrolysis byproducts using a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar contaminants are resolved and eluted efficiently within a reasonable timeframe. UV detection is selected based on the aromatic dichlorophenoxy moiety, which provides a strong chromophore.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Data Presentation
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.515.20.75Unknown Impurity
212.81995.598.982-[(3,5-Dichlorophenoxy)methyl]oxirane
315.15.40.27Unknown Impurity
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Conc. s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 230 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Area % Purity d1->d2

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Definitive Identification

GC-MS is an exceptionally powerful technique that combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[5] It is ideal for analyzing volatile and semi-volatile compounds, making it perfectly suited for our target molecule and potential volatile impurities from the synthesis, such as residual solvents or starting materials.

Causality in Method Design

The choice of a low-polarity 5% phenyl-methylpolysiloxane capillary column offers excellent resolving power for a wide range of compounds and is thermally stable.[5] A temperature-programmed oven ramp is crucial for separating compounds with different boiling points, starting at a low temperature to resolve volatile impurities and gradually increasing to elute the main analyte and any higher-boiling contaminants. Electron Ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible fragmentation patterns, which act as a "fingerprint" for compound identification when compared against spectral libraries.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or Q-TOF).

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.[5]

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[5]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 40-450.

Data Presentation
RT (min)Peak AreaArea %Tentative ID (from MS Library)Key Fragments (m/z)
8.921,5400.53,5-Dichlorophenol (Starting Material)162, 127, 99
11.24,286,40099.52-[(3,5-Dichlorophenoxy)methyl]oxirane218 (M+), 161, 75
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve Sample in Ethyl Acetate a1 Inject into GC s1->a1 a2 Volatilization & Separation a1->a2 a3 Ionization (EI) & Fragmentation a2->a3 a4 Mass Analysis a3->a4 d1 Identify Peaks via MS Library Search a4->d1 d2 Calculate Purity d1->d2

Caption: Workflow for GC-MS Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is a primary analytical tool that provides unequivocal structural information and can be used for quantitative analysis (qNMR).[7][8] Unlike chromatographic techniques that rely on separation, NMR provides a holistic view of all proton- or carbon-containing species in the sample.

Causality in Method Design

¹H NMR is the first choice for purity assessment because it is highly sensitive and provides rapid results. The purity is determined by comparing the integral of the signals corresponding to the target molecule with those of known impurities or a certified internal standard.[8] The choice of a deuterated solvent like Chloroform-d (CDCl₃) is to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is added as an internal reference (0 ppm). ¹³C NMR, while less sensitive, is invaluable for confirming the carbon skeleton and identifying isomeric impurities that might be difficult to distinguish by ¹H NMR alone.

Experimental Protocol: ¹H NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., dimethyl sulfone) if performing qNMR.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest for accurate quantification.

  • Data Analysis:

    • Calibrate the spectrum to the residual solvent peak or TMS.

    • Integrate the signals corresponding to the analyte and any identified impurities.

    • Calculate the mole percent purity by comparing the normalized integrals.

Data Presentation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15t1HAr-H (para)
6.95d2HAr-H (ortho)
4.20dd1HO-CH₂ (oxirane side)
3.95dd1HO-CH₂ (oxirane side)
3.35m1HOxirane-CH
2.90dd1HOxirane-CH₂
2.75dd1HOxirane-CH₂
Impurity signals may appear elsewhere and can be identified by comparison to reference spectra of potential contaminants.[7][9]
Logical Diagram

NMR_Logic Molecule Molecular Structure H_Nuclei Unique ¹H Environments Molecule->H_Nuclei C_Nuclei Unique ¹³C Environments Molecule->C_Nuclei Spectrum NMR Spectrum H_Nuclei->Spectrum Chemical Shift Integration Coupling C_Nuclei->Spectrum Chemical Shift Purity Purity Assessment Spectrum->Purity Identity Structural Confirmation Spectrum->Identity

Caption: Relationship between molecular structure and NMR data.

Differential Scanning Calorimetry (DSC): An Absolute Purity Method

DSC is a thermal analysis technique that measures heat flow into or out of a sample as a function of temperature. For highly pure, crystalline organic compounds, it provides a method for determining absolute purity based on the phenomenon of melting point depression.[10] The presence of impurities broadens the melting range and lowers the melting temperature, an effect described by the van't Hoff equation.

Causality in Method Design

This method is chosen as an orthogonal, absolute technique that does not require a reference standard of the analyte.[2] It is particularly valuable for qualifying a batch of material as a reference standard itself. A slow heating rate is used to maintain thermal equilibrium throughout the sample as it melts, which is critical for the accuracy of the van't Hoff calculation. The sample must be crystalline and thermally stable through its melting point for this method to be applicable.

Experimental Protocol: DSC
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.

  • Thermal Program:

    • Equilibrate at a temperature well below the expected melting point.

    • Ramp the temperature at a slow rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis: The instrument's software uses the shape of the melting endotherm to solve the van't Hoff equation and calculate the mole percent purity.[10]

Data Presentation
ParameterResult
Onset of Melting68.5 °C
Peak Melting Temperature70.2 °C
Heat of Fusion (ΔH)125.4 J/g
Calculated Purity (mole %) 99.85 %
Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing s1 Weigh 1-3 mg Sample s2 Seal in Aluminum Pan s1->s2 a1 Place in DSC Cell s2->a1 a2 Heat at Slow Ramp Rate (e.g., 1 °C/min) a1->a2 a3 Record Heat Flow vs. Temp a2->a3 d1 Analyze Melting Endotherm a3->d1 d2 Calculate Purity via van't Hoff Equation d1->d2

Caption: Workflow for DSC Purity Determination.

Comparative Summary of Techniques

ParameterHPLCGC-MSNMR SpectroscopyDifferential Scanning Calorimetry (DSC)
Principle Differential partitioning between mobile and stationary phases.Separation by volatility, followed by mass-based identification.Nuclear spin transitions in a magnetic field.Measurement of heat flow during a controlled temperature change.
Information Provided Relative purity (area %), impurity profile, quantification vs. standard.Relative purity (area %), definitive identification of volatile impurities.Structural confirmation, identification of impurities, absolute purity (qNMR).Absolute purity of the main component (mole %).
Advantages High resolution, high sensitivity, widely applicable, robust.Excellent for volatile impurities, provides structural information (MS).Structurally definitive, primary method, qNMR is an absolute method.Absolute method (no standard needed), high precision for pure compounds.[10]
Limitations Requires a reference standard for identity confirmation, non-UV active impurities are missed.Limited to thermally stable and volatile compounds.Lower sensitivity than chromatography, complex mixtures can be hard to interpret.Requires a crystalline, thermally stable sample; insensitive to impurities that are insoluble in the melt.[2]
Sample Req. ~1 mg< 1 mg5-10 mg1-3 mg
Throughput HighMediumMedium-LowMedium

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of synthesized 2-[(3,5-Dichlorophenoxy)methyl]oxirane demands an integrated, multi-technique approach.

  • For routine quality control and impurity profiling, HPLC is the method of choice due to its robustness and high throughput.

  • To ensure the absence of volatile starting materials and byproducts, GC-MS is an indispensable tool, providing an orthogonal separation and definitive identification.

  • For absolute structural confirmation and as a primary method for qualifying reference standards, NMR spectroscopy is unparalleled.

  • As a complementary, absolute method for high-purity crystalline batches, DSC offers a powerful validation of purity without the need for a chemical standard.

By strategically combining these techniques, researchers and drug development professionals can build a self-validating system of analysis, ensuring the highest confidence in the quality and purity of their synthesized intermediates and final products.

References

  • PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. 10

  • Slideshare. Determination of % purity of a compound by by Using DSC. 11

  • BenchChem. Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity. 12

  • TA Instruments. Purity Determination and DSC Tzero Technology.

  • Saber, A. M., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.

  • AZoM. (2018). DSC Purity Determination.

  • Dobinson, B., et al. The Determination of Epoxide Groups. ResearchGate.

  • He, Z., et al. Analytical Methods. Royal Society of Chemistry.

  • ChemicalBook. 2-[(3,5-dimethylphenoxy)methyl]oxirane(4287-30-3) 13 c nmr.

  • ResearchGate. Determination of Basic α-Epoxides.

  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane.

  • NIH. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization.

  • BenchChem. Application Notes and Protocols for the GC-MS Analysis of 2-butyl-2-(2,4-dichlorophenyl)oxirane.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.

  • Google Patents. Process for the preparation of oxiranes.

  • Dámaso-Marín, G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • Pierens, G. K., et al. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). PubMed.

  • Sigma-Aldrich. 2-[(3,5-dichlorophenoxy)methyl]oxirane.

  • Mohammadi, F., et al. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER.

  • Agilent. (2018). A novel comprehensive strategy for residual pesticide analysis in cannabis flower.

  • ThermoFisher. Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.

  • de L. L. e Silva, M., et al. (2003). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. Journal of Chromatography A.

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A Comparative Guide to Cross-Validation of Analytical Methods for Quantifying 2-[(3,5-Dichlorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensuring the safety and efficacy of drug products.[1] 2-[(3,5-Dichlorophenoxy)methyl]oxirane is a reactive epoxide that can arise as a process-related impurity or a degradation product. Given its structural alerts for potential genotoxicity, highly sensitive and specific analytical methods are required for its quantification at trace levels.[2] The selection and validation of an appropriate analytical method are critical for regulatory compliance and product quality.[1][3]

This guide provides a comprehensive comparison and cross-validation of two common analytical techniques for the quantification of 2-[(3,5-Dichlorophenoxy)methyl]oxirane: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The principles of method validation discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that analytical procedures are fit for their intended purpose.[4][5][6]

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of 2-[(3,5-Dichlorophenoxy)methyl]oxirane depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[2]

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of compounds.[7] Coupled with a UV detector, it offers a robust and widely accessible method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[7][8] Its combination of chromatographic separation and mass spectrometric detection provides high sensitivity and specificity, making it a powerful tool for trace-level impurity analysis.[9]

The following sections detail the experimental protocols for each method, followed by a cross-validation summary of their performance characteristics.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable method for quantifying analytes that possess a UV chromophore, which the dichlorophenyl moiety in the target compound provides.

1. Instrumentation and Conditions:

  • System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for retaining and separating the analyte from polar impurities.

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30 v/v) is a good starting point.[10] The pH may be adjusted to around 3.0 with phosphoric acid to ensure the stability of the oxirane ring and consistent retention.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the dichlorophenoxy group, a wavelength of approximately 221 nm is appropriate.[10]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[(3,5-Dichlorophenoxy)methyl]oxirane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample matrix and dissolve it in a suitable solvent. Further dilute with the mobile phase to a final concentration within the calibration range.

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

4. Analysis and Quantification:

  • Inject the prepared standard and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of 2-[(3,5-Dichlorophenoxy)methyl]oxirane in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions sys_suit System Suitability Test (≤ 2.0% RSD) prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Standards & Samples prep_sample->analysis sys_suit->analysis cal_curve Construct Calibration Curve analysis->cal_curve quant Quantify Analyte in Sample cal_curve->quant

Caption: Workflow for HPLC-UV analysis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

Gas Chromatography with Mass Spectrometry (GC-MS)

For enhanced sensitivity and specificity, particularly at trace levels, GC-MS is the method of choice. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

1. Instrumentation and Conditions:

  • System: A validated GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A low-bleed, mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector Temperature: 250 °C.[11]

  • Injection Mode: Splitless for trace analysis.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 2-[(3,5-Dichlorophenoxy)methyl]oxirane (e.g., m/z 218, 161, 145). Full scan mode can be used for initial identification.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent like ethyl acetate.

  • Working Standard Solutions: Prepare serial dilutions in ethyl acetate to create calibration standards from 0.01 µg/mL to 5 µg/mL.

  • Sample Preparation: Use a suitable extraction technique, such as liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE), to isolate the analyte from the sample matrix.[12] The final extract should be concentrated or diluted as needed to fall within the calibration range.

3. System Suitability:

  • Inject a mid-range standard solution six times. The RSD of the peak area should be ≤ 10%.

4. Analysis and Quantification:

  • Inject the prepared standards and sample extracts.

  • Generate a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.

  • Quantify the analyte in the sample extract using the calibration curve.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing prep_std_gc Prepare Standard Stock & Working Solutions sys_suit_gc System Suitability Test (≤ 10% RSD) prep_std_gc->sys_suit_gc prep_sample_gc Extract Analyte from Sample Matrix (LLE/SPE) analysis_gc Inject Standards & Samples (SIM Mode) prep_sample_gc->analysis_gc sys_suit_gc->analysis_gc cal_curve_gc Construct Calibration Curve analysis_gc->cal_curve_gc quant_gc Quantify Analyte in Sample Extract cal_curve_gc->quant_gc

Caption: Workflow for GC-MS analysis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane.

Cross-Validation and Performance Comparison

Cross-validation of analytical methods ensures that they are reliable and produce comparable results.[13] The following table summarizes the key validation parameters for the HPLC-UV and GC-MS methods, based on typical performance characteristics for similar analytes.[14][15] These parameters are defined by the ICH Q2(R1) guideline.[6]

Validation Parameter HPLC-UV GC-MS Causality Behind Performance
Linearity (r²) ≥ 0.999≥ 0.998Both methods demonstrate excellent linearity over their respective ranges, indicating a direct proportionality between detector response and concentration.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC-UV often shows slightly better accuracy due to simpler sample preparation with fewer extraction steps, minimizing analyte loss.
Precision (% RSD) ≤ 2.0%≤ 10.0%The lower RSD for HPLC-UV reflects its high reproducibility. The higher variability in GC-MS can be attributed to the multi-step sample extraction process.
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mLThe mass selective detector in GC-MS provides significantly lower LOD, making it far more sensitive for trace-level detection.
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 ng/mLConsistent with its lower LOD, the GC-MS method allows for the reliable quantification of the analyte at much lower concentrations.
Specificity HighVery HighWhile HPLC with a good separation can be highly specific, GC-MS offers superior specificity through the unique mass fragmentation pattern of the analyte, minimizing interference from matrix components.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of 2-[(3,5-Dichlorophenoxy)methyl]oxirane, each with its own strengths. The choice of method should be guided by the specific analytical requirements.

  • HPLC-UV is a robust, precise, and accurate method suitable for routine quality control where concentration levels are expected to be well above the detection limit. Its simplicity and lower operational cost are advantageous.

  • GC-MS is the superior choice when high sensitivity and specificity are required, particularly for the analysis of trace-level genotoxic impurities where low detection and quantification limits are critical for ensuring patient safety.[2][16]

The cross-validation data presented here demonstrates that both methods, when properly validated, can provide reliable and accurate results. For comprehensive impurity profiling, GC-MS is recommended for its definitive identification capabilities, while HPLC-UV can be effectively employed for routine quantification in a controlled manufacturing environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Role of Analytical Methods for Detection of Genotoxic Impurities. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResolveMass Laboratories Inc. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • PMC. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • IntechOpen. Analytical Methods for Pesticides and Herbicides. [Link]

  • ResolveMass Laboratories Inc. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ATSDR. Analytical Methods. [Link]

  • Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]

  • ResearchGate. Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. [Link]

  • MDPI. Development of Analytical Methods to Analyze Pesticide Residues. [Link]

  • Waters. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

  • PMC. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]

  • Springer Nature Experiments. Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. [Link]

  • DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]

  • EURL-Pesticides. Validation Report 12. [Link]

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Comparing the chemical reactivity of 2-[(3,5-Dichlorophenoxy)methyl]oxirane with other epoxides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemical Reactivity of 2-[(3,5-Dichlorophenoxy)methyl]oxirane for Researchers and Drug Development Professionals

Introduction: The Unique Role of Substituted Epoxides in Synthesis

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis and medicinal chemistry.[1] Their inherent ring strain (approximately 13 kcal/mol) makes them susceptible to ring-opening reactions by a wide array of nucleophiles, providing a powerful and stereospecific method for introducing new functional groups.[2][3] This guide focuses on a specific, functionally complex epoxide, 2-[(3,5-Dichlorophenoxy)methyl]oxirane . We will dissect its unique structural features—the reactive oxirane ring, a flexible ether linkage, and a sterically demanding, electron-deficient aromatic system—to provide a comprehensive comparison of its chemical reactivity against more common aliphatic and aromatic epoxides. Understanding these distinctions is critical for predicting reaction outcomes and designing efficient synthetic routes in drug discovery and development.

Pillar 1: Foundational Principles of Epoxide Ring-Opening Reactions

The reactivity of epoxides is dominated by the mechanism of nucleophilic attack, which is highly dependent on the reaction conditions. Two primary pathways dictate the regiochemical outcome of the ring-opening process.

Base-Catalyzed or Strong Nucleophile Pathway (Sₙ2 Mechanism)

Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a direct Sₙ2 attack.[3][4] The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[2][3][5][6][7] This pathway is governed by sterics, and the reaction results in an inversion of stereochemistry at the site of attack, leading to anti-dihydroxylation products or their derivatives.[5][8]

Acid-Catalyzed Pathway (Sₙ1-like Mechanism)

In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring and makes it a much better electrophile.[2][7] This protonation event weakens the C-O bonds and allows weaker nucleophiles (e.g., water, alcohols) to open the ring.[9] The regioselectivity of this pathway is electronically controlled. The nucleophile attacks the carbon atom that can better stabilize the developing partial positive charge in the transition state—typically the more substituted carbon.[6][10][11] This mechanism is often described as having significant Sₙ1 character.

cluster_0 Acid-Catalyzed (SN1-like) cluster_1 Base-Catalyzed (SN2) Protonated_Epoxide Protonated Epoxide TS_Acid Transition State (δ+ on more substituted C) Protonated_Epoxide->TS_Acid + Nu: Product_Acid Product (Nu on more substituted C) TS_Acid->Product_Acid Epoxide Unsymmetrical Epoxide Epoxide->Protonated_Epoxide + H+ TS_Base Transition State (Attack on less substituted C) Product_Base Product (Nu on less substituted C) TS_Base->Product_Base + H+ workup Epoxide_Base Epoxide Epoxide_Base->TS_Base + Nu:-

Caption: Competing mechanisms for epoxide ring-opening.

Pillar 2: Structural Analysis and Reactivity Prediction for 2-[(3,5-Dichlorophenoxy)methyl]oxirane

The reactivity of 2-[(3,5-Dichlorophenoxy)methyl]oxirane is a direct consequence of its composite structure.

  • The Oxirane Ring: This is a monosubstituted epoxide, presenting two distinct carbons for nucleophilic attack: a primary (C1) and a secondary (C2) carbon.

  • The 3,5-Dichlorophenoxy Group: This moiety is the dominant controlling factor.

    • Powerful Inductive Effect: The two chlorine atoms are strongly electron-withdrawing. This effect is relayed through the aromatic ring and the ether linkage, pulling electron density away from the epoxide. This significantly increases the electrophilicity of both epoxide carbons, making the molecule inherently more reactive towards nucleophiles than simple alkyl-substituted epoxides.[12]

    • Electronic Destabilization: Crucially, this strong electron-withdrawing field will destabilize any developing positive charge on the adjacent secondary carbon (C2). This makes an Sₙ1-like mechanism, which relies on carbocation stability, highly unfavorable.[12]

    • Steric Hindrance: The bulky dichlorophenoxy group creates substantial steric hindrance around the secondary carbon (C2), physically shielding it from nucleophilic attack.

Pillar 3: Comparative Reactivity Guide

To contextualize the behavior of 2-[(3,5-Dichlorophenoxy)methyl]oxirane, we compare it with three archetypal epoxides.

A 2-[(3,5-Dichlorophenoxy)methyl]oxirane Key Feature: Bulky, e--withdrawing group B Propylene Oxide Key Feature: Simple, e--donating alkyl group C Styrene Oxide Key Feature: Resonance-stabilizing aryl group

Caption: Structural comparison of key epoxides.

Data Summary: Regioselectivity and Reactivity
EpoxideReaction ConditionPreferred Site of AttackRelative Reactivity Rationale
Propylene Oxide Acid-CatalyzedC2 (more substituted)The methyl group weakly stabilizes the developing positive charge on the adjacent carbon.[11]
Base-CatalyzedC1 (less substituted)Steric hindrance from the methyl group directs the nucleophile to the primary carbon.[3]
Styrene Oxide Acid-CatalyzedC2 (benzylic, more substituted)The phenyl group provides strong resonance stabilization for the carbocation-like transition state.
Base-CatalyzedC1 (less substituted)Steric effects of the large phenyl group dominate, forcing attack at the less hindered position.
2-[(3,5-Dichlorophenoxy)methyl]oxirane Acid-Catalyzed C1 (less substituted) Key Distinction: The powerful electron-withdrawing effect of the dichlorophenoxy group destabilizes positive charge at C2, overriding the typical electronic preference. Attack defaults to the less hindered C1.[12]
Base-Catalyzed C1 (less substituted) Both steric hindrance and the enhanced electrophilicity at C1 due to the inductive effect strongly favor this pathway. The molecule is expected to be more reactive than propylene oxide.

Experimental Protocol: Aminolysis of an Epoxide

This protocol provides a validated, general procedure for the ring-opening of an epoxide with an amine, a common reaction in the synthesis of pharmaceutical building blocks.[13][14]

Objective: To synthesize a β-amino alcohol via nucleophilic ring-opening of 2-[(3,5-Dichlorophenoxy)methyl]oxirane with a primary amine.
Materials:
  • 2-[(3,5-Dichlorophenoxy)methyl]oxirane (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (2.0 eq)

  • Lithium Perchlorate (LiClO₄) (1.0 eq) (Optional catalyst)

  • Acetonitrile (CH₃CN), reaction grade

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-[(3,5-Dichlorophenoxy)methyl]oxirane (1.0 eq) in acetonitrile, add the primary amine (2.0 eq). Causality: Using an excess of the amine nucleophile ensures the reaction goes to completion and minimizes potential side reactions.

  • Catalyst Addition (Optional): Add lithium perchlorate (1.0 eq). Causality: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen to further activate the ring towards nucleophilic attack, often allowing for lower reaction temperatures or shorter reaction times.[13]

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C under a reflux condenser. Causality: Heating provides the necessary activation energy to overcome the energy barrier of ring-opening.

  • Monitoring: Stir the reaction for 8-16 hours, monitoring its progress periodically by Thin-Layer Chromatography (TLC). Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.

  • Workup - Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation). Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The aqueous washes remove the catalyst and any excess protonated amine, neutralizing the mixture.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired β-amino alcohol.

A 1. Dissolve Epoxide & Amine in Acetonitrile B 2. Add LiClO4 Catalyst (Optional) A->B C 3. Heat to 70-80 °C (8-16 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool & Concentrate D->E Complete F 6. Aqueous Workup (EtOAc, NaHCO3, Brine) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure β-Amino Alcohol H->I

Caption: Experimental workflow for amine-epoxide ring-opening.

Conclusion

The chemical reactivity of 2-[(3,5-Dichlorophenoxy)methyl]oxirane is uniquely defined by the interplay of electronic and steric factors imparted by its dichlorophenoxy substituent. Unlike simple aliphatic epoxides that show classic electronic control under acidic conditions, the potent electron-withdrawing nature of this group destabilizes the adjacent carbon, forcing Sₙ2-like regioselectivity (attack at the less-substituted carbon) regardless of the pH. Concurrently, this inductive effect activates the epoxide ring, suggesting a higher reaction rate towards strong nucleophiles compared to unactivated analogues. These predictable, yet distinct, reactivity patterns make it a reliable and versatile building block for complex molecule synthesis, provided that its pronounced regiochemical preferences are leveraged effectively in experimental design.

References

  • Ring-Opening Reactions of (-)-Isopulegol Epoxides. Benchchem.
  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols.
  • Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. MDPI.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Kinetic modelling studies of amine–epoxide reactions: application of radiochemical and numerical techniques.
  • Electronic Effects in Epoxide Ring Opening.
  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates.
  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
  • Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Echemi.
  • Synthesis and Reactions of Epoxides: The Complete Guide.
  • Epoxides. Wikipedia.
  • Ch16: SN1 type reactions of epoxides. University of Calgary.
  • 19.04 Nucleophilic Substitution Reactions of Epoxides. YouTube.
  • 04.06 Substitution Reactions of Epoxides. YouTube.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Is the reactivity of a functional group affected by the type of molecule that carries it?
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Ring-opening reactions of epoxides: Strong nucleophiles (video). Khan Academy.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Comparative study of aliphatic and aromatic compounds.
  • Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. MDPI.
  • Resin Modification: Why Aromatic Rings and Aliphatic Side Chains M

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Safety Operating Guide

2-[(3,5-Dichlorophenoxy)methyl]oxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(3,5-Dichlorophenoxy)methyl]oxirane Proper Disposal Procedures CAS Number: 60633-37-6 Synonyms: (3,5-Dichlorophenyl) glycidyl ether; 1-(3,5-Dichlorophenoxy)-2,3-epoxypropane

Executive Summary & Operational Logic

As a Senior Application Scientist, I must emphasize that the disposal of 2-[(3,5-Dichlorophenoxy)methyl]oxirane requires a dual-threat management strategy. You are handling a molecule that is both an alkylating agent (due to the strained epoxide ring) and a persistent environmental toxin (due to the chlorinated aromatic ring).

The Core Directive: Do NOT treat this merely as "generic organic waste." The epoxide functionality presents an immediate contact hazard (mutagenicity/sensitization), while the halogenated motif mandates strict segregation from non-halogenated solvents to prevent the formation of dioxins during incorrect incineration.

Operational Hierarchy:

  • Segregation: Must go into Halogenated Organic Waste streams.

  • Deactivation: Reactive epoxide rings in residues should be opened (hydrolyzed) via acid catalysis before final containerization if the waste will sit for long periods, though direct disposal is standard for pure aliquots.

  • Destruction: High-temperature incineration with flue gas scrubbing (off-site).

Hazard Identification & Safety Profile

Before initiating disposal, you must validate the safety parameters. This compound is a suspected mutagen and sensitizer.

ParameterSpecificationCritical Hazard Note
Signal Word WARNING
H-Codes H315, H317, H319, H341, H411H341: Suspected of causing genetic defects.[1] H317: May cause allergic skin reaction.
Reactivity Epoxide RingSusceptible to ring-opening by nucleophiles (amines, thiols) and hydrolysis by acids.
Persistence High (Cl-Aromatic)H411: Toxic to aquatic life with long-lasting effects. Do NOT release to drains.[2][3]
PPE Nitrile (Double gloved)Standard latex is permeable to glycidyl ethers. Use Nitrile (min 0.11mm) or Laminate.

Disposal Decision Framework

The following logic gate determines your disposal workflow. Follow the path corresponding to your specific waste state.[4][5][6]

DisposalLogic Start Waste Identification: 2-[(3,5-Dichlorophenoxy)methyl]oxirane State What is the physical state? Start->State Pure Pure Chemical / Stock Solution State->Pure Mixture Dilute Reaction Mixture State->Mixture Spill Spill / Contamination State->Spill Residue Glassware Residue State->Residue Action_Pure Protocol A: Direct Segregation (Halogenated Waste) Pure->Action_Pure Decision_Hal Is solvent Halogenated? Mixture->Decision_Hal Action_Spill Protocol B: Absorb & Package Spill->Action_Spill Action_Residue Protocol C: Acid Hydrolysis Rinse Residue->Action_Residue Action_Mix Check Solvent Compatibility Dest_Hal Combine with Halogenated Waste Decision_Hal->Dest_Hal Yes (DCM, Chloroform) Dest_NonHal Segregate as High Hazard Organic Decision_Hal->Dest_NonHal No (EtOAc, Hexane)

Figure 1: Decision matrix for segregating glycidyl ether waste streams based on concentration and physical state.

Detailed Operational Protocols

Protocol A: Standard Waste Segregation (Pure/Stock)

Use this for expired stock bottles or reaction byproducts.

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Do NOT use metal cans if the waste is acidic, as iron can catalyze uncontrolled polymerization of epoxides [1].

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "2-[(3,5-Dichlorophenoxy)methyl]oxirane" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant, Mutagen.

  • Segregation: Place in the Halogenated Organic Solvent stream.

    • Reasoning: The presence of two chlorine atoms on the phenyl ring requires high-temperature incineration (>1100°C) to prevent the formation of polychlorinated dibenzodioxins (PCDDs) [2]. Standard non-halogenated waste kilns may not reach these temperatures.

Protocol B: Spill Cleanup (Emergency Response)

Use this for benchtop spills >1 mL.

  • Isolate: Evacuate the immediate area. Ensure ventilation is active.[1][4][5][7]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a fume hood and >100 mL, respiratory protection (organic vapor cartridge) is recommended due to potential sensitization [3].

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial spill pads).

    • Critical: Do NOT use paper towels as the primary absorbent for large spills if strong acids are also present, as this can generate heat.

  • Package: Scoop the contaminated absorbent into a wide-mouth jar. Label as "Solid Debris Contaminated with Mutagenic Epoxide."

  • Wash: Clean the surface with soap and water.[1][4] Collect the rinsate as halogenated waste.

Protocol C: Deactivation & Glassware Cleaning

Use this to render glassware safe before washing or to quench reactive residues.

The Mechanism: We utilize acid-catalyzed hydrolysis to open the strained epoxide ring, converting it into a chemically stable (though still toxic) diol. This removes the alkylating potential [4].

Hydrolysis Epoxide Epoxide (Reactive) (3,5-Dichlorophenyl glycidyl ether) Transition Protonated Intermediate Epoxide->Transition Protonation Acid + H2O / H+ Diol Glycol (Stable) (3-(3,5-Dichlorophenoxy)-1,2-propanediol) Transition->Diol Hydrolysis

Figure 2: Acid-catalyzed hydrolysis pathway converting the reactive epoxide to a stable glycol.

Step-by-Step Deactivation:

  • Preparation: Prepare a 10% sulfuric acid (H2SO4) solution or use 1M HCl.

  • Application: Rinse the contaminated glassware with the acid solution. Allow it to sit for 15–30 minutes.

    • Observation: The solution may warm slightly as the ring opens (exothermic).

  • Neutralization: Slowly add sodium bicarbonate (NaHCO3) to the rinsate until bubbling stops (pH ~7).

  • Disposal: The resulting solution contains the hydrolyzed diol (3-(3,5-Dichlorophenoxy)-1,2-propanediol). Because the chlorinated ring is still intact, this MUST still be disposed of as Halogenated Aqueous/Organic Waste . Do not pour down the drain.

Regulatory Compliance & Transport

  • RCRA (USA): While not explicitly P- or U-listed, this waste exhibits toxicity characteristics. It must be managed as "Hazardous Waste."[4][5]

  • EPA Waste Code: Assign D001 (if in flammable solvent) and generic toxic codes if applicable by state. Most facilities default to "Halogenated Solvents" profile.

  • DOT Shipping:

    • UN Number: UN 3082 (Environmentally hazardous substance, liquid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on formulation.

    • Packing Group: III.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard protocol for epoxide hydrolysis).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.